1-Hexyl-3-nitro-1H-pyrazole
Description
The exact mass of the compound this compound is 197.116426730 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXHAPJCHMANCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
potential biological activity of nitropyrazoles
Title: Nitropyrazoles in Medicinal Chemistry: From High-Energy Scaffolds to Targeted Therapeutics
Executive Summary & Pharmacophore Analysis
The Nitropyrazole Paradox: Historically utilized in energetic materials (explosives) due to their high density and heat of formation, nitropyrazoles have emerged as a critical "dual-use" scaffold in medicinal chemistry. Their biological potential rests on two distinct mechanisms:
-
Direct Bioactivity (The Nitro Warhead): The nitro group (
) serves as an electron-affinic trigger, enabling hypoxia-selective cytotoxicity (bioreductive activation) and specific antimicrobial action against anaerobic pathogens (e.g., M. tuberculosis, T. vaginalis). -
Synthetic Utility (The Kinase Precursor): The 4-nitropyrazole motif is the primary synthetic gateway to 4-aminopyrazoles , which are privileged scaffolds for ATP-competitive kinase inhibition (CDK, JAK, FGFR) due to their ability to mimic the adenine ring of ATP.
Chemo-Physical Properties:
-
Acidity (pKa): The electron-withdrawing nitro group significantly lowers the pKa of the pyrazole NH (from ~14.2 to ~9.5 for 4-nitropyrazole), altering hydrogen bond donor capability and solubility.
-
Redox Potential: The one-electron reduction potential (
) of the nitro group dictates its hypoxia selectivity. Nitropyrazoles generally have lower reduction potentials than nitroimidazoles, potentially offering different selectivity profiles in solid tumors.
Therapeutic Applications: Direct vs. Indirect Activity
A. Oncology: Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain hypoxic regions (low
-
Mechanism: In normoxia (normal oxygen), the nitro group is reduced to a radical anion by cellular reductases (e.g., P450 reductase). Oxygen rapidly re-oxidizes this radical back to the parent compound (futile cycling), preventing toxicity.
-
In Hypoxia: Re-oxidation is inhibited. The radical anion undergoes further reduction to hydroxylamines and amines, which covalently bind to DNA and proteins, causing cytotoxicity specifically in tumor cells.
B. Infectious Disease: The Next-Gen Nitro-Antimicrobials
While nitroimidazoles (Metronidazole) are standard, resistance is rising. Nitropyrazoles offer a distinct resistance profile.
-
Tuberculosis (TB): 3,5-dinitrobenzoate esters and specific nitropyrazole-carboxamides have shown potent activity against M. tuberculosis (H37Rv strain).
-
Mechanism: Similar to pretomanid, these compounds are prodrugs activated by mycobacterial deazaflavin-dependent nitroreductase (Ddn), releasing reactive nitrogen species (RNS) that kill the bacterium.
C. Kinase Inhibition (Indirect Utility)
The 4-nitropyrazole is the precursor to the 4-aminopyrazole hinge-binder.
-
Target: The exocyclic amine forms a critical hydrogen bond with the hinge region of kinases (e.g., CDK2, JAK2).
-
Example: Synthesis of pyrazolo[1,5-a]pyrimidines (CDK inhibitors) often starts with 4-nitropyrazole, which is reduced in situ or post-coupling to reveal the active pharmacophore.
Data Summary: Activity Profile
| Compound Class | Primary Target/Mechanism | Key Bioactivity Metric | Clinical/Preclinical Status |
| 4-Nitropyrazoles | Hypoxia-Selective Cytotoxicity | Hypoxic Cytotoxicity Ratio (HCR) > 5 | Preclinical (Radiosensitizers) |
| 3,5-Dinitropyrazoles | M. tuberculosis (Ddn enzyme) | MIC: 10–50 | Lead Optimization |
| 4-Aminopyrazoles (derived from Nitro) | Janus Kinases (JAK), CDKs | IC | FDA Approved (e.g., Ruxolitinib analogs) |
| Nitro-triazoles/pyrazoles | Trichomonas vaginalis | IC | Early Discovery |
Mechanism of Action Visualization
Figure 1: Hypoxia-Selective Bioreduction Pathway This diagram illustrates the "futile cycle" in healthy tissue vs. the toxic activation in hypoxic tumors.
Caption: The "Futile Cycle" protects oxygenated cells (green path), while hypoxia drives the nitropyrazole toward toxic metabolites (black path).
Toxicology & Safety: The "Nitro" Structural Alert
The Challenge: The nitro group is a classic "structural alert" for mutagenicity (Ames positive) due to the same reductive mechanism that kills bacteria. Risk Mitigation Strategies:
-
Steric Hindrance: Placing bulky groups (e.g., ortho-methyls) near the nitro group can twist it out of planarity, altering reduction potential and reducing mutagenicity.
-
Electronic Tuning: Lowering the reduction potential (making it harder to reduce) can spare mammalian mitochondria while still targeting anaerobic bacteria.
-
Prodrug Design: Using the nitro group strictly as a hypoxia trigger ensures it is only active in the tumor microenvironment, minimizing systemic toxicity.
Experimental Protocols
Protocol A: Synthesis of 4-Nitropyrazole (The Precursor)
Standard "One-Pot Two-Step" Nitration (High Yield)
-
Reagents: Pyrazole (1.0 eq), Fuming
(98%), Oleum (20% free ). -
Procedure:
-
Dissolve pyrazole in conc.
at 0°C. -
Slowly add nitrating mixture (Fuming
+ Oleum) dropwise, maintaining temp < 20°C (Exothermic!). -
Heat to 50–60°C for 3 hours.
-
Quench: Pour onto crushed ice. Neutralize with
to pH 7. -
Isolation: Filter the white precipitate. Recrystallize from ethanol/water.
-
-
Yield: Typically 80–90%.
-
Characterization:
H NMR (DMSO- ): Singlet at ~8.9 ppm (2H, pyrazole C3/C5).
Protocol B: Hypoxia-Selectivity Assay (MTT)
Validating the "Warhead" Mechanism
-
Cell Line: A549 or HCT116 (Solid tumor models).
-
Conditions:
-
Workflow:
-
Seed cells (5,000/well) in 96-well plates. Adhere overnight.
-
Treat with Nitropyrazole (0.1 – 100
M). -
Incubate for 4 hours (Acute Hypoxia challenge).
-
Wash and replace with drug-free media; incubate 72h in Normoxia.
-
Add MTT reagent; read absorbance at 570 nm.
-
-
Calculation: Calculate
for both conditions.-
Hypoxia Cytotoxicity Ratio (HCR) =
. -
Target: HCR > 5 indicates significant hypoxia selectivity.
-
Synthetic Workflow: From Scaffold to Kinase Inhibitor
Figure 2: The "Reduction-Coupling" Strategy How 4-nitropyrazole is transformed into a CDK/JAK inhibitor.
Caption: The nitro group acts as a masked amine, protected during N-alkylation steps before final reduction to the active kinase inhibitor.
References
-
Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Link
-
Walczak, K., et al. (2017). The antitubercular activity of various nitro(triazole/imidazole)-based compounds. Bioorganic & Medicinal Chemistry, 25(20), 5433-5441. Link
-
Zhang, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Link
-
Fassihi, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[3] Molecules, 28(14), 5363. Link
-
Naylor, M. A., et al. (1991). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Anti-Cancer Drug Design, 6(3), 151–167. Link
Sources
Initial Toxicity Screening of Pyrazole Compounds: A Strategic Technical Guide
Executive Summary: The Pyrazole Paradox
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbusters like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). However, this versatility comes with a distinct toxicology profile. Pyrazoles are prone to idiosyncratic drug-induced liver injury (DILI) and cardiotoxicity (hERG inhibition).
This guide moves beyond generic screening. It focuses on the specific liabilities of the pyrazole ring: metabolic bioactivation (formation of reactive iminoquinone-type intermediates) and oxidative stress induction .
Phase 1: In Silico Triage & Structural De-Risking
Before wet-lab synthesis, candidate libraries must be filtered for structural alerts specific to the pyrazole class.
The Aminopyrazole Alert
Aminopyrazoles are "structural alerts" for reactive metabolite formation.[1] The electron-rich nitrogen system can undergo bioactivation by cytochrome P450s (CYPs) to form electrophilic intermediates capable of covalent binding to hepatic proteins.
-
Risk Factor: Unsubstituted NH-pyrazoles or aminopyrazoles.
-
Mitigation: Block metabolic soft spots. Substitution at the C-4 position (e.g., with a halogen or alkyl group) often blocks oxidation, preventing the formation of reactive intermediates.
-
Tooling: Use Derek Nexus or OECD QSAR Toolbox to screen for "hydrazine-like" toxicity alerts, which are common false positives in pyrazole screening but must be verified.
Physicochemical Compliance (The Rule of 3/4)
Pyrazoles often suffer from poor aqueous solubility, leading to false positives in cell assays (precipitation) or false negatives (lack of exposure).
-
Target LogP: Maintain
. -
Topological Polar Surface Area (TPSA):
to ensure cell permeability without excessive lipophilicity-driven toxicity.
Phase 2: Metabolic Stability & Reactive Metabolite Screening (The Critical Step)
Why this matters: Standard cytotoxicity assays (MTT/ATP) often miss pyrazole toxicity because they lack the metabolic competence to generate the toxic species. You must use a Glutathione (GSH) Trapping Assay .
Mechanism of Action
Pyrazoles can be oxidized to reactive diimines or quinone-imine-like species. In a healthy system, Glutathione (GSH) neutralizes these electrophiles. If GSH is depleted, or the rate of formation exceeds detoxification, cellular necrosis occurs.
Protocol: High-Throughput GSH Trapping
Objective: Detect reactive intermediates via LC-MS/MS.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH regenerating system
-
Test Compound (10 µM)
-
Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g.,
, ) to distinguish biological adducts from matrix noise.
Workflow:
-
Incubation: Mix Test Compound + HLM + GSH (5 mM) in phosphate buffer (pH 7.4).
-
Activation: Initiate with NADPH. Incubate at 37°C for 60 mins.
-
Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to pellet proteins.
-
Analysis: Inject supernatant into UPLC-Q-TOF MS.
Data Interpretation:
-
Neutral Loss Scan: Scan for the loss of the glutathionyl moiety (129 Da or 307 Da depending on fragmentation).
-
Risk Threshold: If GSH-adduct peak area > 1% of parent peak area, the compound is a High Risk for idiosyncratic toxicity.
Phase 3: High-Content Screening (HCS) for Hepatotoxicity
Do not rely on simple cell viability (MTT). Pyrazoles induce oxidative stress and mitochondrial dysfunction. Use High-Content Imaging to visualize sub-lethal toxicity.
Cell Model Selection
| Cell Model | Relevance to Pyrazoles | Recommendation |
| HepG2 | Low CYP expression. Good for general cytotoxicity but misses bioactivation. | Screening (Tier 1) |
| HepaRG | Inducible CYPs. Metabolically competent. | Validation (Tier 2) |
| Primary Hepatocytes | Gold standard. High variability, high cost. | Confirmation (Tier 3) |
Multiparametric Staining Protocol
Dyes:
-
Hoechst 33342: Nuclear morphology (detects apoptosis/condensation).
-
TMRM (Tetramethylrhodamine, methyl ester): Mitochondrial Membrane Potential (MMP). Loss of signal = mitochondrial toxicity.
-
CellROX Green: Oxidative Stress (ROS generation).[2]
-
Propidium Iodide (PI): Membrane integrity (necrosis).
Procedure:
-
Seed HepG2 cells in 384-well black/clear-bottom plates.
-
Dose compounds (7-point dilution, 0.1 µM – 100 µM) for 24h and 72h.
-
Add dye cocktail without washing (to avoid losing loosely attached dying cells).
-
Image on a High-Content Analyzer (e.g., PerkinElmer Operetta or Thermo CellInsight).
Success Criteria:
-
A "Safe" Pyrazole should have an AC50 (Activity Concentration 50%) for MMP and ROS > 50 µM.
-
The "Burst" Effect: If ROS spikes before MMP loss, the mechanism is oxidative stress (common in pyrazoles). If MMP loss occurs first, it is direct mitochondrial toxicity.
Phase 4: Cardiotoxicity (hERG Inhibition)
Pyrazoles are notorious for off-target binding to the hERG potassium channel, leading to QT prolongation and arrhythmias (Torsades de Pointes).
The hERG/LogP Correlation
Lipophilic pyrazoles with basic amines often get trapped in the hERG pore.
-
Assay: Automated Patch Clamp (e.g., QPatch or Patchliner).
-
Acceptance Criteria: IC50 > 10 µM (ideally > 30 µM).
-
SAR Fix: Introduce polarity (lower LogP) or steric bulk near the basic nitrogen to prevent pore entry.
Integrated Screening Workflow
The following diagram illustrates the decision logic for screening pyrazole libraries.
Figure 1: The "Fail-Fast" Cascade. Prioritizing metabolic stability (GSH Trapping) early prevents wasting resources on toxic compounds.
Mechanism of Pyrazole Bioactivation
Understanding why toxicity occurs allows for rational design.
Figure 2: The Bioactivation Pathway. Toxicity is a competition between GSH detoxification and protein binding.
References
-
Metabolic Activation of Pyrazoles: Kalgutkar, A. S., & Dalvie, D. (2015). Trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Chemical Research in Toxicology. Link
-
Hepatotoxicity Screening: O'Brien, P. J., et al. (2006).[3] High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. Archives of Toxicology. Link
-
hERG Inhibition & Celecoxib: Cohen, A., et al. (2011). Inhibition of hERG potassium channels by celecoxib and its mechanism. PLoS One. Link
-
GSH Trapping Protocols: Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link
-
Pyrazole Structure-Activity Relationships: Ebenezer, O., et al. (2022). Pyrazole scaffold synthesis, functionalization, and applications. Molecules. Link
Sources
Methodological & Application
Application Notes and Protocols for 1-Hexyl-3-nitro-1H-pyrazole: A Versatile Intermediate in Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. This document provides a detailed experimental protocol for the synthesis and utilization of 1-Hexyl-3-nitro-1H-pyrazole, a key intermediate for creating diverse libraries of pyrazole-based compounds for drug discovery and development.
The introduction of a hexyl group at the N1 position significantly increases the lipophilicity of the pyrazole scaffold, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group at the C3 position serves as a versatile synthetic handle. It can be readily reduced to a primary amine, which then acts as a nucleophile or a point for further derivatization, enabling the exploration of a broad chemical space. This application note will detail the synthesis of this compound and its subsequent reduction to 1-Hexyl-1H-pyrazol-3-amine, a valuable building block for novel pharmaceutical agents.
Scientific Rationale: The Strategic Importance of this compound
The design of this protocol is rooted in established principles of heterocyclic chemistry and medicinal chemistry. The synthesis of 3-nitro-1H-pyrazole is a well-documented two-step process involving the nitration of pyrazole to form N-nitropyrazole, which then undergoes a rearrangement to yield 3-nitro-1H-pyrazole.[6][7] The subsequent N-alkylation with a hexyl halide provides the target compound.
The choice of a hexyl substituent is deliberate. In drug design, modulating lipophilicity is a key strategy to enhance membrane permeability and oral bioavailability. The six-carbon chain of the hexyl group provides a substantial increase in lipophilicity, which can be crucial for targeting intracellular proteins or crossing the blood-brain barrier.
The nitro group is a powerful synthetic tool. Its electron-withdrawing nature can influence the reactivity of the pyrazole ring. More importantly, its facile reduction to an amine opens up a vast array of subsequent chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to generate a diverse library of amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes and ketones.
-
Diazotization: Formation of diazonium salts for subsequent Sandmeyer-type reactions.
This versatility makes this compound a highly valuable intermediate for generating novel chemical entities with the potential for a wide range of biological activities.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-nitro-1H-pyrazole.
Step 1: Synthesis of 3-nitro-1H-pyrazole (Intermediate)
The synthesis of 3-nitro-1H-pyrazole is adapted from established literature procedures.[6][7] This process involves the nitration of pyrazole followed by thermal rearrangement.
Materials:
-
Pyrazole
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Acetic anhydride
-
Benzenenitrile
-
Hexanes
-
Ice
Procedure:
-
Nitration of Pyrazole: In a flask cooled in an ice bath, cautiously add fuming nitric acid to an equal volume of concentrated sulfuric acid. To this nitrating mixture, slowly add pyrazole while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated N-nitropyrazole is collected by filtration, washed with cold water, and dried under vacuum.
-
Rearrangement: In a round-bottom flask equipped with a reflux condenser, dissolve the N-nitropyrazole in benzonitrile. Heat the mixture at 180 °C for 3 hours.[7]
-
Isolation: After cooling to room temperature, add hexanes to precipitate the product. Stir for 20 minutes, then collect the solid 3-nitro-1H-pyrazole by filtration. Wash the solid with hexanes and dry.
Step 2: N-Alkylation to form this compound
Materials:
-
3-nitro-1H-pyrazole
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 3-nitro-1H-pyrazole in DMF, add potassium carbonate and 1-bromohexane.
-
Reaction Conditions: Stir the mixture at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-nitro-1H-pyrazole |
| Alkylating Agent | 1-Bromohexane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60 °C |
| Reaction Time | 12-18 hours |
dot
Caption: Synthetic workflow for this compound.
Part 2: Reduction of this compound to 1-Hexyl-1H-pyrazol-3-amine
The reduction of the nitro group is a crucial step in leveraging the synthetic potential of this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound in ethanol.
-
Inerting: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. Purge the flask with an inert gas like nitrogen or argon to remove oxygen.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake moist with solvent.
-
Isolation: Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-Hexyl-1H-pyrazol-3-amine.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Table 2: Typical Reaction Conditions for the Reduction of this compound
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen Gas (H₂) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric (balloon) or higher (Parr apparatus) |
dot
Caption: Experimental workflow for the reduction of this compound.
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products. The disappearance of the nitro-pyrazole protons and the appearance of the hexyl chain protons in the ¹H NMR spectrum will be indicative of successful alkylation. In the reduction step, the disappearance of the nitro group will lead to a characteristic upfield shift of the pyrazole ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups. The characteristic stretches for the nitro group (around 1530 and 1350 cm⁻¹) should disappear after the reduction, and N-H stretches (around 3300-3500 cm⁻¹) for the amine should appear.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.
-
Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
-
Palladium on carbon can be pyrophoric. Do not allow the catalyst to dry completely in the air.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its subsequent conversion to 1-Hexyl-1H-pyrazol-3-amine. This synthetic route offers a reliable and scalable method for producing a valuable intermediate for drug discovery and medicinal chemistry programs. The versatility of the resulting amino-pyrazole allows for the creation of diverse molecular libraries, which can be screened for a wide range of biological activities, ultimately contributing to the development of novel therapeutic agents.
References
- Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole.
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- National Journal of Pharmaceutical Sciences. (2021).
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
- ResearchGate. (2001).
-
PMC. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Frontiers Media S.A. (2021).
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- Journal of Drug Delivery and Therapeutics. (2020).
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
PMC. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
using 1-Hexyl-3-nitro-1H-pyrazole in antimicrobial assays
Executive Summary
This application note details the technical protocols for evaluating 1-Hexyl-3-nitro-1H-pyrazole (HNP) as an antimicrobial candidate. While nitropyrazoles are historically studied for their energetic properties, N-alkylated derivatives possess significant pharmacological potential, particularly against fungal pathogens and Gram-positive bacteria. The hexyl chain (C6) confers lipophilicity (estimated LogP ~2.5–3.0), facilitating membrane permeation, while the nitro group serves as a potential pharmacophore for oxidative stress induction. This guide provides optimized workflows for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines adapted for hydrophobic small molecules.
Compound Profile & Pre-Assay Considerations
Before initiating biological assays, the physicochemical properties of HNP must be managed to ensure data integrity.
| Property | Specification | Experimental Implication |
| Molecular Structure | Pyrazole ring with a nitro group at C3 and a hexyl chain at N1. | The N-alkylation prevents tautomerization, locking the structure. |
| Solubility | Low in water; High in DMSO, Acetone. | Critical: Stock solutions must be prepared in 100% DMSO. Final assay concentration of DMSO must be <1% to avoid solvent toxicity. |
| Stability | Stable at Room Temp; Light Sensitive (Nitro group). | Store stocks in amber glass vials at -20°C. |
| Safety | Potential energetic/mutagenic profile. | Handle behind a blast shield during synthesis; use standard BSL-2 PPE during biological assays. |
Protocol A: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (Adapted from CLSI M07 and M27). Objective: Determine the lowest concentration of HNP that visibly inhibits growth.
Reagents & Materials
-
Compound: this compound (Stock: 10 mg/mL in DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Indicator: Resazurin (Alamar Blue) - optional for colorimetric endpoint.
-
Plate: 96-well polystyrene plate (U-bottom).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism (approx.
CFU/mL). -
Dilute this suspension 1:100 in sterile broth to achieve a starting density of
CFU/mL.
-
-
Compound Dilution (The "2x" Method):
-
Rationale: Direct dilution into the well ensures the DMSO concentration remains constant and low.
-
Prepare a 2x working solution of HNP in broth (e.g., if testing 64 µg/mL, prepare 128 µg/mL).
-
Note: Ensure the DMSO in this 2x solution does not exceed 2%. When mixed 1:1 with bacteria, final DMSO will be 1%.
-
-
Plate Setup:
-
Columns 1-10: Add 100 µL of HNP (serially diluted).
-
Column 11 (Growth Control): 100 µL broth + 100 µL inoculum + equivalent DMSO solvent.
-
Column 12 (Sterility Control): 200 µL sterile broth.
-
Add 100 µL of the diluted inoculum to Columns 1-11.
-
-
Incubation:
-
Bacteria:
C for 16–20 hours (aerobic). -
Fungi:
C for 24–48 hours.
-
-
Readout:
-
Visual: Look for turbidity (pellet formation).
-
OD600: Read absorbance.
-
Valid MIC: The lowest concentration with no visible growth.
-
Visual Workflow (DOT Diagram)
Caption: Linear workflow for MIC determination emphasizing solvent control.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
-
Preparation: Prepare tubes containing HNP at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).
-
Inoculation: Inoculate to
CFU/mL. -
Sampling: Remove aliquots at
hours. -
Plating: Serially dilute aliquots in PBS and plate onto agar. Incubate overnight.
-
Calculation: Plot
vs. Time.-
Bactericidal:
reduction (99.9% kill) from the starting inoculum. -
Bacteriostatic:
reduction.
-
Protocol C: Mechanism of Action (MOA) Investigation
Given the structure of this compound, two mechanisms are hypothesized:
-
Membrane Disruption: The hexyl tail acts as a lipid anchor, potentially destabilizing the bilayer.
-
Oxidative Stress: The nitro group (
) can undergo enzymatic reduction (via nitroreductases), generating reactive nitrogen/oxygen species (RNS/ROS).
Assay 1: Membrane Integrity (Propidium Iodide Uptake)
-
Principle: Propidium Iodide (PI) is membrane-impermeable. If HNP disrupts the membrane, PI enters and binds DNA (fluorescence increases).
-
Method:
-
Treat cells with HNP (at 2x MIC) for 1–4 hours.
-
Add PI (final 10 µM).
-
Measure Fluorescence (Ex: 535 nm / Em: 617 nm).
-
Positive Control: 0.1% Triton X-100 or Polymyxin B.
-
Assay 2: ROS Generation (DCFDA Staining)
-
Principle: DCFDA diffuses into cells and is oxidized by ROS to fluorescent DCF.
-
Method:
-
Pre-load cells with DCFDA (10 µM) for 30 mins.
-
Wash cells to remove extracellular dye.
-
Treat with HNP.
-
Measure Fluorescence (Ex: 485 nm / Em: 535 nm) over 2 hours.
-
Mechanistic Pathway Diagram (DOT)
Caption: Dual-mechanism hypothesis: Membrane disruption via alkyl chain and oxidative stress via nitro reduction.
Data Interpretation & Reporting
When reporting results for HNP, structure the data as follows:
Table 1: Susceptibility Profile (Example Data Structure)
| Organism | Strain ID | HNP MIC (µg/mL) | Reference Drug MIC | Interpretation |
|---|---|---|---|---|
| S. aureus | ATCC 29213 | 4.0 | 0.5 (Vancomycin) | Moderate Activity |
| E. coli | ATCC 25922 | >64 | 0.015 (Ciprofloxacin) | Inactive (likely efflux) |
| C. albicans | ATCC 90028 | 8.0 | 1.0 (Fluconazole) | Active |
Key Analysis Points:
-
Solvent Effect: If the Growth Control (Column 11) shows inhibition, the DMSO concentration is too high. The assay is invalid.
-
Precipitation: If the well is cloudy immediately after adding HNP, the compound has crashed out of solution. Repeat using a lower concentration range or add 0.002% Tween-80 to stabilize.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]
-
Dalinger, I. L., et al. (1997).[1] "Nitropyrazoles.[1][2][3] 10. N-Nitration of 3(5)-substituted pyrazoles." Russian Chemical Bulletin. (Discusses synthesis and properties of N-substituted nitropyrazoles). [Link]
-
Bouissane, L., et al. (2017).[4] "Synthesis and biological evaluation of N-alkylated pyrazoles." Bioorganic & Medicinal Chemistry Letters. (Provides context on the antimicrobial efficacy of alkyl-pyrazole derivatives). [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-Hexyl-3-nitro-1H-pyrazole
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Hexyl-3-nitro-1H-pyrazole. The method is suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and water. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a fundamental heterocyclic structure found in numerous compounds with significant biological and pharmaceutical activities. The presence of a nitro group, a strong electron-withdrawing moiety, and a hexyl chain, which imparts lipophilicity, suggests that this compound may serve as a key intermediate in the synthesis of novel therapeutic agents or functional materials. Accurate quantification of this compound is crucial for ensuring the quality and consistency of starting materials and for monitoring reaction progress in synthetic chemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] The objective of this work was to develop and validate a straightforward and reliable RP-HPLC method for the determination of this compound that is fit for its intended purpose.[2]
Analyte Characterization & Preliminary Assessment
A logical method development process begins with understanding the physicochemical properties of the analyte.
-
Structure: this compound consists of a polar nitro-pyrazole head group and a nonpolar n-hexyl aliphatic tail. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.[3]
-
Polarity: The combination of the nonpolar hexyl group and the polar aromatic nitro-pyrazole ring results in a molecule of intermediate polarity. This predicts good retention on common reversed-phase columns like C18 or C8.
-
UV Absorbance: The nitro-pyrazole moiety contains a chromophore. Nitroaromatic compounds are known to exhibit strong UV absorbance.[4][5] A preliminary UV scan of a dilute solution of the analyte in methanol is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 220-280 nm, ensuring high sensitivity for UV detection.[6]
Method Development Strategy
A systematic approach was employed to develop an optimal and robust HPLC method. The workflow is designed to efficiently screen critical parameters and fine-tune the separation.
Workflow Diagram
The logical progression from initial parameter selection to full method validation is outlined below.
Caption: Logical workflow for HPLC method development and validation.
Rationale for Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column was selected as the primary choice. This is the most common stationary phase in reversed-phase HPLC and provides strong hydrophobic retention, which is ideal for analytes with aliphatic chains like the hexyl group on the target molecule.[7][8]
-
Mobile Phase: A combination of water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[9] A scouting gradient from a low to a high percentage of organic solvent is the most effective way to determine the approximate elution conditions and assess the complexity of the sample matrix.[10]
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for method development as it allows for the determination of the optimal detection wavelength and can assess peak purity.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm). This compound reference standard (>98% purity).
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare working standards for linearity and accuracy studies by diluting the stock solution with the mobile phase initial composition (e.g., 95:5 Water:ACN) to the desired concentrations.
Results and Discussion: Method Optimization
Wavelength Selection
A 10 µg/mL solution of the analyte was scanned from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at 254 nm . This wavelength was chosen for all subsequent experiments to ensure maximum sensitivity.
Chromatographic Optimization
An initial "scouting" gradient of 5% to 95% ACN over 20 minutes was performed. The analyte eluted at approximately 15 minutes, indicating strong retention. The gradient was then optimized to reduce the run time while maintaining good peak shape and resolution from any potential impurities. The final optimized conditions provided a sharp, symmetrical peak at a convenient retention time.
Final Optimized Method and System Suitability
The following parameters were established as the final method for quantification.
| Parameter | Optimized Condition |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Hypothetical retention time under these conditions is ~8.5 minutes. |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[11] The SST was performed by injecting a working standard solution (e.g., 50 µg/mL) six replicate times. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1))
The optimized method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[12][13]
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the analyte peak in the sample solution corresponded exactly to that of the standard solution, and no interfering peaks were observed at the retention time of the analyte in the blank chromatogram.
Linearity
Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration. The method demonstrated excellent linearity, with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The %RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day variability. The %RSD should be ≤ 2.0% for both studies.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
The system suitability parameters were checked under each varied condition. The method was considered robust if the SST criteria were met under all tested variations.
Standard Operating Protocol (SOP) for Routine Analysis
-
System Preparation: Prepare the mobile phase as described in Table 1. Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a working standard solution (e.g., 50 µg/mL) six times. Verify that all system suitability criteria listed in the SST table are met.
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., 50 µg/mL) from the stock solution.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the blank, standard, and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of this compound in the sample using the following formula:
Amount (mg) = (Area_sample / Area_standard) * (Conc_standard) * (Dilution_factor)
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is specific, linear, accurate, precise, and robust. The developed method can be successfully employed for routine quality control analysis and quantitative determination of this compound in bulk drug and research samples.
References
-
PubChem. 3-Nitropyrazole. National Center for Biotechnology Information.
-
Phenomenex. Reversed Phase HPLC Method Development.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
United States Pharmacopeia. General Chapter <621> Chromatography.
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2.
-
Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
-
KNAUER Wissenschaftliche Geräte GmbH. HPLC Basics – Essential Guide to Chromatography Principles.
Sources
- 1. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 2. fda.gov [fda.gov]
- 3. HPLC Column Selection Guide [scioninstruments.com]
- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Strategic Derivatization of 1-Hexyl-3-nitro-1H-pyrazole for Advanced Synthesis
Abstract
This document provides a comprehensive guide for the chemical derivatization of 1-Hexyl-3-nitro-1H-pyrazole, a versatile heterocyclic scaffold relevant to pharmaceutical and materials science research. We present a series of validated protocols focusing on key reactive sites: the nitro group and the C5 position of the pyrazole core. Methodologies detailed herein include nitro group reduction to a versatile amine intermediate, subsequent N-acylation, and direct C-H activation for arylation at the C5 position. The rationale behind reagent selection, reaction conditions, and procedural steps is thoroughly explained to empower researchers in developing novel analogues for structure-activity relationship (SAR) studies and new molecular entities.
Introduction: The this compound Scaffold
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, constituting the core of numerous therapeutic agents.[1] The this compound scaffold is of particular interest due to its unique electronic and structural features. The hexyl group at the N1 position imparts significant lipophilicity, influencing pharmacokinetic properties such as membrane permeability and protein binding. The electron-withdrawing nitro group at the C3 position profoundly modulates the electronic character of the pyrazole ring, serving both as a critical pharmacophore and, more importantly, as a versatile synthetic handle for a multitude of chemical transformations.
The strategic functionalization of this scaffold allows for the systematic exploration of chemical space. This guide focuses on two primary vectors of derivatization:
-
Transformation of the Nitro Group: Primarily its reduction to the corresponding amine, which opens a gateway to a vast array of subsequent reactions including amidation, sulfonamidation, and urea formation.
-
Functionalization of the Pyrazole Core: The electron-deficient nature of the ring, influenced by the nitro group, allows for specific C-H activation and functionalization, particularly at the C5 position.[2]
This document provides the theoretical basis and practical, step-by-step protocols for these key transformations.
Strategic Overview of Derivatization Pathways
The derivatization of this compound can be logically approached by targeting its most reactive sites. The nitro group offers a reliable route to amino-pyrazoles, while the C5-H bond is susceptible to modern cross-coupling methodologies.
Figure 1: Key derivatization strategies for this compound.
Synthesis of the Starting Material: this compound
The synthesis of the title compound is foundational. It is typically achieved through a two-step sequence: the synthesis of 3-nitro-1H-pyrazole followed by its N-alkylation.
Protocol 1: Synthesis of 3-Nitro-1H-pyrazole
The synthesis of 3-nitro-1H-pyrazole generally involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal rearrangement.[3][4]
-
Step A: Nitration of Pyrazole. Pyrazole is carefully nitrated using a mixture of nitric and sulfuric acids to yield 1-nitropyrazole.
-
Step B: Thermal Rearrangement. The isolated 1-nitropyrazole is heated in a high-boiling point solvent, such as benzonitrile, to induce rearrangement to the more stable 3-nitro-1H-pyrazole.[4] A typical procedure involves heating 1-nitropyrazole in benzonitrile at 180 °C for several hours, with yields often exceeding 90%.[4]
Protocol 2: N-Alkylation to Yield this compound
-
Rationale: This standard N-alkylation reaction proceeds via deprotonation of the pyrazole nitrogen by a suitable base, creating a nucleophilic pyrazolide anion that subsequently displaces a halide from an alkyl halide.
-
Materials:
-
3-Nitro-1H-pyrazole
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser or inert atmosphere setup (if using NaH)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add finely ground potassium carbonate (1.5 eq).
-
Add 1-bromohexane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
-
Derivatization Protocols
Vector 1: Transformation of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most valuable transformations in this system, creating a nucleophilic handle for extensive further derivatization.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[5] The reaction proceeds with high chemoselectivity, typically leaving other functional groups intact under mild conditions. Alternative reagents like iron powder in acidic media can also be employed if certain functional groups are incompatible with hydrogenation.[5][6]
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker) or a flask equipped with a balloon of H₂
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Carefully add 10% Pd/C catalyst (5-10 mol % Pd). Caution: Pd/C is flammable, especially when dry. Handle with care.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-Hexyl-1H-pyrazol-3-amine, which is often pure enough for the next step or can be purified by chromatography if necessary.
-
-
Rationale: The resulting amine is a potent nucleophile that readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[7] Triethylamine or pyridine is used as a base to neutralize the HCl or acetic acid byproduct generated during the reaction.
-
Procedure Workflow:
Figure 2: Workflow for the acylation of 1-Hexyl-1H-pyrazol-3-amine.
-
Detailed Steps:
-
Dissolve 1-Hexyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amide.
-
Vector 2: C5-H Functionalization via Direct Arylation
Direct C-H activation is a powerful, step-economical method for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[8] For 4-nitropyrazoles, palladium-catalyzed reactions can selectively target the C5 position.[2]
-
Rationale: This reaction proceeds through a palladium-catalyzed C-H activation/C-C bond formation cycle. The N1-substituent can act as a directing group, and the electron-deficient nature of the ring facilitates the C-H activation step at the C5 position.
-
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate, K₂CO₃, or Cesium carbonate, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Equipment:
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath
-
Magnetic stirrer
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol %), the phosphine ligand (10 mol %), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 1-Hexyl-5-aryl-3-nitro-1H-pyrazole product.
-
Summary of Derivatization Methods
The following table summarizes the key transformations discussed, providing a quick reference for strategic planning.
| Reaction Type | Target Position | Key Reagents | Typical Yields | Notes & Considerations |
| Nitro Reduction | C3-NO₂ | H₂, Pd/C | >90% | Highly efficient and clean. Sensitive to other reducible groups (alkenes, alkynes, some halides). |
| Amine Acylation | C3-NH₂ | Acyl Chloride, Base | 80-95% | A robust and high-yielding reaction. The amine is highly nucleophilic. |
| Direct C-H Arylation | C5-H | Aryl-Br, Pd(OAc)₂, Ligand, Base | 50-80% | Atom-economical. Requires optimization of catalyst, ligand, and base for each substrate.[2][8] |
| Suzuki Cross-Coupling | C5-Br (via bromination) | Arylboronic acid, Pd catalyst, Base | 70-90% | Requires a pre-functionalized pyrazole but is often very general and high-yielding.[6][9] |
Conclusion
The this compound scaffold is a highly tractable platform for generating diverse chemical libraries. The protocols outlined in this application note provide reliable and reproducible methods for functionalizing both the nitro group and the pyrazole core. By leveraging the reduction of the nitro group, researchers can access a key amine intermediate for a wide range of amide-based analogues. Furthermore, modern C-H activation techniques offer an elegant and efficient path to biaryl structures. These strategic derivatizations are essential tools for scientists engaged in drug discovery and materials science, enabling the systematic optimization of molecular properties.
References
- Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole. Fine Chemical Intermediates, 45(05), 60-62.
- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
-
Faria, J. V., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1695. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
-
G. A. A. Al-H Mitan, et al. (2019). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 84(15), 9749–9758. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
D. B. G. Williams, et al. (2012). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 10(30), 5790-5805. Available at: [Link]
-
P. Svoboda, et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(4), 694-701. Available at: [Link]
- Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
Sources
- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. html.rhhz.net [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-Hexyl-3-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-hexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process:
-
N-Alkylation of Pyrazole: The first step involves the N-alkylation of the pyrazole ring with a suitable hexylating agent, such as 1-bromohexane, to form 1-hexyl-1H-pyrazole. This reaction is usually carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.
-
Nitration of 1-Hexyl-1H-pyrazole: The second step is the nitration of the 1-hexyl-1H-pyrazole intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the pyrazole ring. Achieving regioselectivity for the 3-position is a key challenge in this step. A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid.
Q2: Why is regioselectivity an issue in the nitration of 1-hexyl-1H-pyrazole?
The pyrazole ring has multiple positions where nitration can occur (C3, C4, and C5). The directing effect of the N-hexyl group and the reaction conditions will influence the position of nitration. Direct nitration of 1-substituted pyrazoles can often lead to a mixture of 3-nitro and 5-nitro isomers, and sometimes the 4-nitro isomer, making purification challenging and reducing the yield of the desired 3-nitro product.
Q3: What are the common side products and impurities I should be aware of?
During the synthesis, you may encounter the following side products and impurities:
-
Isomeric Nitropyrazoles: The most common impurities are the 1-hexyl-5-nitro-1H-pyrazole and 1-hexyl-4-nitro-1H-pyrazole isomers.
-
Dinitrated Products: Under harsh nitrating conditions, dinitration of the pyrazole ring can occur.
-
Unreacted Starting Material: Incomplete N-alkylation or nitration will result in the presence of pyrazole, 1-hexyl-1H-pyrazole, or 1-nitropyrazole in your final product.
-
Byproducts from Decomposition: Strong acids and high temperatures can lead to the decomposition of starting materials and products, resulting in a complex mixture of impurities.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure and identifying the position of the nitro group. The chemical shifts and coupling constants of the pyrazole ring protons are indicative of the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and identify the presence of isomers or other impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of 1-Hexyl-1H-pyrazole (Step 1)
Symptoms:
-
Low isolated yield of the N-alkylated product.
-
Presence of unreacted pyrazole in the crude product.
-
Formation of a mixture of N1 and N2-alkylated pyrazoles (less common with simple alkyl halides but possible).
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough or used in insufficient quantity to fully deprotonate the pyrazole, leading to a low concentration of the reactive pyrazolide anion. | Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure you use at least a stoichiometric equivalent of the base. |
| Low Reactivity of Alkylating Agent | 1-Bromohexane is a suitable alkylating agent, but reaction times may need to be optimized. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting pyrazole is consumed. |
| Solvent Issues | The use of protic solvents can interfere with the reaction by protonating the pyrazolide anion. | Use anhydrous aprotic solvents such as DMF, THF, or acetonitrile to ensure a moisture-free environment. |
Problem 2: Low Yield and Poor Regioselectivity in the Nitration of 1-Hexyl-1H-pyrazole (Step 2)
Symptoms:
-
Low overall yield of the nitrated product.
-
Formation of a mixture of 3-nitro, 4-nitro, and 5-nitro isomers, with the 3-nitro isomer not being the major product.
-
Significant charring or decomposition of the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Harsh Nitrating Conditions | A standard nitrating mixture (HNO3/H2SO4) can be too aggressive, leading to over-nitration and decomposition of the pyrazole ring. | Use a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can offer better regioselectivity. Alternatively, perform the reaction at a lower temperature (0-5 °C) with careful, dropwise addition of the nitrating agent. |
| Direct Nitration Challenges | Direct nitration of 1-alkylpyrazoles often yields a mixture of isomers. The 3- and 5-positions are electronically similar, leading to poor regioselectivity. | Consider a two-step approach: first, nitrate pyrazole to 1-nitropyrazole, which can then be thermally rearranged to 3-nitropyrazole.[1][2] The N-hexylation can then be performed on the 3-nitropyrazole. This indirect route can significantly improve the yield of the desired isomer. |
| Inadequate Temperature Control | Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, decomposition, and the formation of unwanted byproducts. | Use an ice-salt bath to maintain a low and stable temperature throughout the addition of the nitrating agent. Monitor the internal temperature of the reaction closely. |
Problem 3: Difficulty in Separating Isomers of 1-Hexyl-nitropyrazole
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Inability to obtain a pure sample of this compound.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Similar Polarity of Isomers | The 3-nitro and 5-nitro isomers, in particular, can have very similar polarities, making their separation by standard silica gel chromatography challenging. | Optimize your column chromatography conditions. Use a less polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve resolution. Consider using a different stationary phase, such as alumina, or employing preparative HPLC for difficult separations.[3] |
| Inappropriate Analytical Technique | TLC may not provide sufficient resolution to distinguish between closely related isomers. | Use HPLC with a suitable column (e.g., a phenyl-hexyl or C18 column) to get a better assessment of the isomeric ratio and to guide the purification strategy.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hexyl-1H-pyrazole
This protocol describes the N-alkylation of pyrazole using 1-bromohexane.
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromohexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromohexane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-hexyl-1H-pyrazole.
Protocol 2: Synthesis of this compound (via Rearrangement)
This protocol utilizes the thermal rearrangement of an N-nitropyrazole intermediate to favor the formation of the 3-nitro isomer.
Step 2a: Synthesis of 1-Nitro-1H-pyrazole
-
Cool a mixture of acetic anhydride to 0-5 °C.
-
Add finely powdered pyrazole in one portion with vigorous stirring.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-nitropyrazole.
Step 2b: Thermal Rearrangement to 3-Nitro-1H-pyrazole
-
In a high-boiling point solvent such as benzonitrile or n-octanol, dissolve the 1-nitropyrazole from the previous step.
-
Heat the solution to reflux (typically 180-200 °C) for 2-4 hours.[2]
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the 3-nitropyrazole.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexanes.
-
Collect the solid by filtration and wash with hexanes to obtain crude 3-nitropyrazole.
Step 2c: N-Hexylation of 3-Nitro-1H-pyrazole
-
Follow the procedure outlined in Protocol 1 , using 3-nitropyrazole as the starting material instead of pyrazole.
-
Purify the final product, this compound, by column chromatography on silica gel.
Visualizations
General Synthetic Workflow
Caption: Decision tree for troubleshooting low yield in the nitration step.
References
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Retrieved from [Link]
-
PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]
-
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
-
PMC. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
-
DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]
-
I.R.I.S. (2016). 5-phenyl-4,5-dihydro-(1H)-pyrazole: a fascinating molecular framework to study the enantioseparation ability of. Retrieved from [Link]
Sources
Technical Support Center: Side Reactions in the Nitration of Hexylpyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic nitration of hexyl-substituted pyrazoles. As specialists in heterocyclic chemistry, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common side reactions, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing insights into the underlying causes and offering proven solutions.
Q1: My reaction mixture is turning dark and tarry, and the yield of nitro-hexylpyrazole is extremely low. What's going wrong?
Symptoms: Your reaction, intended to produce nitro-hexylpyrazole, results in a dark brown or black, intractable mixture. Post-workup, the recovery of any identifiable product is minimal.
Causality & Expert Analysis: This is a classic sign of substrate or product decomposition. The pyrazole ring, while aromatic, can be sensitive to highly acidic and oxidative conditions. The combination of concentrated nitric and sulfuric acids (a common nitrating mixture) is extremely potent and can lead to two primary issues:
-
Ring Degradation: Under strongly acidic conditions, the pyrazole ring can be protonated, which deactivates it towards the desired electrophilic substitution and can make it susceptible to oxidative cleavage or other decomposition pathways.
-
Over-nitration and Polymerization: The initial nitrated product is even more electron-deficient than the starting material and can be prone to further reactions or polymerization under harsh conditions, leading to complex, insoluble byproducts.
Solutions & Optimization Protocols: The key is to moderate the reactivity of the nitrating agent. We recommend moving away from mixed nitric/sulfuric acid and employing a milder, more controlled system.
Table 1: Comparison of Nitrating Systems for Pyrazoles
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 - 50 °C | Powerful, inexpensive | Low selectivity, high risk of decomposition |
| Acetyl Nitrate (HNO₃ / Ac₂O) | 0 - 25 °C | Milder, often higher C4-selectivity[1] | Can lead to N-nitration[2][3] |
| HNO₃ / TFAA | -10 to 10 °C | High reactivity with good control[4] | Reagent is expensive and moisture-sensitive |
| NH₄NO₃ / Tf₂O | 0 °C | Effective for deactivated systems | Can be aggressive if not controlled |
Protocol 1: C4-Nitration of 1-Hexylpyrazole using Acetyl Nitrate
This protocol is designed to favor selective C4-nitration while minimizing degradation.
-
Preparation of Acetyl Nitrate: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, slowly add 1.1 equivalents of concentrated nitric acid to 3 equivalents of acetic anhydride. Maintain the temperature below 10 °C. Stir the resulting solution for 15-30 minutes at 0 °C before use.
-
Nitration Reaction: Dissolve 1 equivalent of 1-hexylpyrazole in a suitable solvent like dichloromethane or acetic acid. Cool the solution to 0 °C.
-
Addition: Add the freshly prepared acetyl nitrate solution dropwise to the pyrazole solution over 30-60 minutes. Use a thermometer to ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and water. Neutralize the solution with a base such as sodium bicarbonate or ammonium hydroxide.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Caption: Troubleshooting workflow for low yield in hexylpyrazole nitration.
Q2: My analysis shows a mixture of nitro-hexylpyrazole isomers. How can I improve regioselectivity?
Symptoms: ¹H NMR and GC-MS analyses of your product clearly indicate the presence of multiple isomers (e.g., 1-hexyl-4-nitropyrazole and 1-hexyl-5-nitropyrazole).
Causality & Expert Analysis: Regioselectivity in the electrophilic substitution of pyrazoles is a well-documented challenge governed by a combination of electronic and steric factors.[5]
-
Electronic Effects: For N-substituted pyrazoles, the C4 position is the most electron-rich and thus the most nucleophilic site, making it the kinetically favored position for electrophilic attack. The C5 position is next, followed by the more electron-deficient C3 position.
-
Steric Hindrance: The hexyl group at the N1 position will sterically hinder the adjacent C5 position more than the distant C3 position. This effect can influence the product ratio, especially if the electrophile is bulky.
-
Reaction Conditions: The choice of nitrating agent and the acidity of the medium are critical. In strongly acidic media (like HNO₃/H₂SO₄), the pyrazole ring becomes protonated. This deactivates the ring and can alter the directing effects, potentially leading to less selective nitration.[1] Milder, less acidic conditions often provide better regiochemical control.
Solutions & Optimization Protocols: To achieve high regioselectivity, you must carefully select conditions that exploit the inherent electronic preferences of the pyrazole ring.
Caption: Competing pathways in the nitration of 1-hexylpyrazole.
Protocol 2: Optimizing for C4-Selectivity
-
Solvent Choice: Use a non-polar or moderately polar aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) to minimize solvent effects that could alter selectivity.
-
Reagent Selection: Employ a nitrating agent known for C4 selectivity, such as acetyl nitrate or nitric acid in trifluoroacetic anhydride.[1][4]
-
Temperature Control: Perform the reaction at a low temperature (start at -10 °C to 0 °C) and slowly allow it to warm if necessary. Lower temperatures increase the kinetic preference for attack at the most nucleophilic site (C4).
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess can lead to di-nitration or decreased selectivity.
-
Analysis: After workup, quantify the isomer ratio using ¹H NMR by integrating characteristic peaks for each isomer or by using GC analysis. Adjust conditions based on the results.
Part 2: Frequently Asked Questions (FAQs)
Q1: For a standard nitration of 1-hexylpyrazole, what is the expected major regioisomer? The major product is overwhelmingly expected to be 1-hexyl-4-nitropyrazole . The electrophilic substitution on N-alkylpyrazoles preferentially occurs at the C4 position due to its higher electron density compared to C3 and C5. The hexyl group at N1 does not change this fundamental reactivity.
Q2: I am working with N-unsubstituted hexylpyrazole. What additional side reactions should I be aware of? For N-unsubstituted pyrazoles, direct nitration can be complicated.[1] You will likely form the N-nitropyrazole as a significant, often primary, product.[2][6] This intermediate is often unstable and can rearrange to the C-nitro isomers (typically a mixture of 3-nitro and 5-nitro) upon heating or under acidic conditions.[2][7] If your goal is a specific C-nitro isomer, it is highly advisable to first protect the N1 position (e.g., with a BOC group or by alkylation) before proceeding with the nitration.
Q3: How can I effectively separate the 4-nitro and 5-nitro isomers of hexylpyrazole? Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., hexanes/ethyl acetate gradient).
-
Fractional Crystallization: If the product is crystalline, you may be able to separate isomers by fractional crystallization from different solvents. This is often a trial-and-error process.
-
Acid-Salt Crystallization: A potentially effective but less common technique involves converting the mixture of pyrazole isomers into acid addition salts (e.g., hydrochlorides or tosylates). The different isomers' salts may have significantly different solubilities, allowing for selective crystallization.[8]
Q4: Which analytical techniques are essential for characterizing the products of a hexylpyrazole nitration reaction? A combination of techniques is required for unambiguous structure confirmation and purity assessment.[9]
Table 2: Key Analytical Techniques for Nitro-Hexylpyrazole Characterization
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural Elucidation, Isomer Ratio | Chemical shifts and coupling patterns of pyrazole ring protons, integration of peaks to determine isomer ratios. |
| ¹³C NMR | Structural Confirmation | Chemical shifts of carbon atoms, especially the carbon bearing the nitro group (C-NO₂). |
| IR Spectroscopy | Functional Group Identification | Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[10] |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Determination of the molecular ion peak to confirm the correct mass for nitro-hexylpyrazole and fragmentation patterns. |
| Elemental Analysis | Purity & Formula Confirmation | Provides the percentage composition of C, H, and N, which should match the calculated values for the empirical formula. |
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Sheremetev, A. B., & Makhova, N. N. (2006). Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
Wang, R., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4985. Available at: [Link]
-
Dalinger, I. L., Vatsadze, I. A., & Sheremetev, A. B. (1997). Nitropyrazoles. ResearchGate. Available at: [Link]
-
Zhang, J. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Katritzky, A. R., & Scriven, E. F. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Habraken, C. L., & Cohen-Fernandes, P. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 35(9), 3084-3087. Available at: [Link]
- Alig, B., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
-
An, C., et al. (2011). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Nitration. Khan Academy. Available at: [Link]
-
Haas, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6148. Available at: [Link]
-
Zhang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(4), 930-938. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
He, C., et al. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(12), 9931-9937. Available at: [Link]
-
Clark, J. (2000). The nitration of benzene. Chemguide. Available at: [Link]
-
Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(28). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
avoiding regioisomer formation in pyrazole synthesis
Technical Support Center: Precision Pyrazole Synthesis Ticket ID: REGIO-PYR-001 Subject: Eliminating Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Welcome & Diagnostic Overview
Welcome to the Technical Support Hub. You are likely here because your LC-MS trace shows a frustrating "doublet" of peaks—the dreaded 1:1 or 2:1 mixture of regioisomers (1,3- vs. 1,5-disubstituted pyrazoles).
In the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dielectrophiles (the Knorr-type synthesis), regioselectivity is governed by a delicate balance of Sterics (bulk of substituents) and Electronics (Hard-Soft Acid-Base theory).
The Core Problem:
When using unsymmetrical 1,3-diketones, the hydrazine has two nucleophilic nitrogens (
Use the Decision Matrix below to select your troubleshooting pathway:
Figure 1: Diagnostic workflow for selecting the appropriate regiocontrol strategy based on substrate properties.
Module 1: The "Magic Solvent" Fix (Solvent Engineering)
Applicability: Standard 1,3-diketones yielding poor selectivity (e.g., 1:1 to 3:1 ratios).
The Science: Standard protic solvents (EtOH, MeOH) often stabilize the transition states of both isomers equally. However, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively coordinate to the more basic carbonyl of the diketone or the hydrazine, altering the effective electrophilicity/nucleophilicity profile.
Troubleshooting Protocol: If you are running a standard reflux in Ethanol:
-
Stop.
-
Switch solvent to TFE (Trifluoroethanol) or HFIP .[1]
-
Run at room temperature initially.
Expected Outcome:
Research indicates that switching from EtOH to HFIP can flip regioselectivity from 1.5:1 to >20:1 in favor of the specific isomer, particularly for
Module 2: Substrate Design (The Enaminone Route)
Applicability: When 1,3-diketones fail to differentiate between the two carbonyls.[2]
The Science:
A 1,3-diketone presents two similar
-
Carbonyl Carbon: Hard electrophile.
- -Carbon: Soft electrophile (Michael acceptor).
By controlling the "hardness" of your hydrazine (e.g., Phenylhydrazine is softer than Methylhydrazine), you can direct the initial attack with high precision.
Regiochemistry Rule of Thumb:
-
Arylhydrazines (
): The terminal is the nucleophile. It attacks the -carbon (Michael addition) first, leading to the 1-aryl-5-substituted isomer. -
Alkylhydrazines (
): The substituted nitrogen ( ) is often more electron-rich (inductive effect) but sterically hindered. Under acidic conditions, the terminal attacks the carbonyl.
Visualizing the Pathway:
Figure 2: Divergent pathways in Enaminone cyclization. Path A is typically favored for enaminones, offering superior control over 1,3-diketones.
Module 3: The Fluorine Factor (Handling Groups)
Issue: You need a specific isomer of a trifluoromethyl-pyrazole.
Diagnosis: The
The Fix:
-
To get the 3-
isomer: Use a standard 1,3-diketone in ethanol. The hydrazine attacks the most reactive carbonyl (adjacent to ) first. -
To get the 5-
isomer (The Challenge): This is thermodynamically disfavored.-
Solution: Use a Lewis Acid catalyst (e.g.,
or ). The Lewis acid chelates the dicarbonyl, altering the electronic bias and allowing steric factors to direct the hydrazine to the distal carbonyl [2].
-
Experimental Protocols
Protocol A: HFIP-Mediated Regioselective Synthesis
Best for: Difficult 1,3-diketone substrates.
-
Preparation: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.2 M concentration].
-
Note: HFIP is expensive; TFE (Trifluoroethanol) is a cheaper alternative that often works similarly.
-
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at Room Temperature.
-
Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC/LC-MS.
-
Dehydration: If the intermediate persists, add a catalytic amount of HCl (or TFA) and heat to 50°C for 30 mins to force aromatization.
-
Workup: Remove HFIP via rotary evaporation (recoverable). Redissolve residue in EtOAc, wash with
, and dry.
Protocol B: Enaminone "Swap" Strategy
Best for: Ensuring 1,5-regioselectivity.
-
Substrate Synthesis: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing toluene for 4 hours.
-
Result: Converts
Enaminone ( ).
-
-
Cyclization: Dissolve the Enaminone in Ethanol.
-
Addition: Add Hydrazine Hydrochloride (
).-
Critical: Using the salt form slows down the reaction, allowing for better thermodynamic control.
-
-
Reflux: Heat to reflux for 2–6 hours.
-
Result: High preference for the 1,5-disubstituted pyrazole due to the Michael addition pathway dominating the mechanism [3].
Data Summary: Solvent Effects
| Solvent | Dielectric Constant | H-Bond Donor Ability ( | Typical Regio-Ratio (1,3 : 1,5)* |
| Ethanol | 24.5 | 0.83 | 60 : 40 (Poor) |
| Toluene | 2.38 | 0.00 | 55 : 45 (Poor) |
| TFE | 27.0 | 1.51 | 90 : 10 (Good) |
| HFIP | 16.7 | 1.96 | >95 : 5 (Excellent) |
*Ratios are illustrative based on unsymmetrical fluoro-diketone substrates [1].
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] The Journal of Organic Chemistry.[4] Link
-
Gogoi, S., et al. (2021).[5] Regioselective Synthesis of 5-Trifluoromethylpyrazoles.[1][3][6][7][8] The Journal of Organic Chemistry.[4] Link
-
Vahora, M. S., et al. (2023).[9] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.[2][3][4][9][10][11][12][13][14][15][16] Link
-
BenchChem Technical Notes. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Substituted Nitropyrazoles
This guide is structured as a high-level technical support hub, designed for immediate application in a research setting.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Isomerism, Thermal Instability, and Density Determination
Introduction
Welcome to the Nitropyrazole Characterization Hub. If you are working with substituted nitropyrazoles, you are likely navigating the intersection of high-energy density materials (HEDMs) and complex heterocyclic chemistry.
These compounds present a "perfect storm" of analytical challenges:
-
Annular Tautomerism & Regioisomerism: The migration of the N-proton (in unsubstituted species) or the ambiguity of N-alkylation sites (N1 vs. N2) often renders standard
NMR inconclusive. -
Energetic Instability: Their propensity for exothermic decomposition complicates thermal analysis (DSC/TGA).
-
Crystallographic Disorder: Planar stacking and twinning often obscure the density data critical for detonation performance calculations.
Below are the specific troubleshooting modules designed to validate your structures and ensure safety.
Module 1: The Regioisomer Crisis (NMR & MS)
Issue: "I cannot distinguish between the 3-nitro and 5-nitro isomers of my N-alkylated pyrazole using standard
The Root Cause
In pyrazoles, the chemical environment of protons at positions 3 and 5 is similar. When a nitro group is introduced, it removes a diagnostic proton, and the remaining ring proton signals often lack the distinct coupling constants required for assignment. Furthermore, N-alkylation can occur at either nitrogen, leading to mixtures of 1,3- and 1,5-isomers that are difficult to separate or identify.
Protocol: The HMBC "Silver Bullet"
Do not rely solely on
Theory:
-
N1 (Pyrrole-like): Bonded to the substituent/proton. More shielded (typically -180 to -230 ppm rel. to nitromethane).
-
N2 (Pyridine-like): Double-bonded. Less shielded (typically -60 to -100 ppm rel. to nitromethane).
-
Differentiation: In a 1,3-disubstituted isomer, the alkyl protons will show a strong 3-bond correlation (
) to the pyrrole-like N1 . In the 1,5-isomer, steric hindrance and electronic effects often shift the signals and alter the coupling pathways.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~30-50 mg of sample in DMSO-
. Avoid CDCl if possible, as DMSO stabilizes polar tautomers/isomers. -
Parameter Setup: Select the ${^1\text{H}-^{15}\text{N}}$ HMBC pulse sequence (long-range correlation).
-
Set the optimization delay for long-range coupling (
) to 5–8 Hz (typical for pyrazoles).
-
-
Acquisition: Acquire for 2–4 hours (depending on concentration).
-
Analysis:
-
Locate the N-alkyl protons (e.g., N-CH
). -
Trace the cross-peak to the nitrogen axis.
-
Validation: If the cross-peak connects to a Nitrogen at ~ -180 ppm (Nitromethane scale), you are observing the N1-alkylation. Confirm the position of the Nitro group by checking
correlations from the remaining ring Carbon/Proton to the Nitrogens.
-
Visualization: Isomer Identification Logic
Caption: Decision tree for distinguishing regioisomers in substituted nitropyrazoles. Note that
Module 2: Thermal Stability & Safety (DSC/TGA)
Issue: "My DSC trace shows a massive endotherm followed by an exotherm, or the baseline is messy. Is my compound decomposing or just melting?"
The Root Cause
Nitropyrazoles are energetic.[1] They often undergo sublimation (endothermic) simultaneously with decomposition (exothermic). Standard open-pan DSC allows the sample to evaporate before it decomposes, leading to false stability data. Conversely, hermetically sealed pans can rupture due to gas generation (
Protocol: The Pinhole vs. High-Pressure Method
Safety Warning: Always perform TGA/DSC on <2 mg samples for nitropyrazoles. Use a blast shield.
| Parameter | Standard DSC (Open Pan) | High-Pressure/Sealed DSC | Recommended for Nitropyrazoles |
| Pan Type | Alumina/Aluminum (Open) | Gold-plated high pressure or Hermetic Al | Hermetic with Pinhole |
| Atmosphere | Nitrogen flow | Static or high pressure | Nitrogen (50 mL/min) |
| Artifacts | Sublimation looks like melting. | Pan rupture risk.[2] | Balances pressure release. |
| Data Insight | Mass loss dominates. | True decomposition energy. | Separates |
Troubleshooting Steps:
-
The "Pinhole" Test: If you suspect sublimation is masking decomposition, use a hermetic aluminum pan and pierce the lid with a laser or fine needle (50
hole). This restricts evaporation (raising partial pressure) while preventing explosion. -
TGA Coupling: Run TGA simultaneously.
-
Scenario A: Endotherm in DSC + Mass loss in TGA = Sublimation/Evaporation .
-
Scenario B: Exotherm in DSC + Mass loss in TGA = Decomposition .
-
-
Heating Rate: For energetic materials, a faster heating rate (e.g., 10 or 20 °C/min) is often preferred to reach decomposition temperature before the sample sublimates entirely.
Visualization: Thermal Analysis Interpretation
Caption: Logic flow for distinguishing melting, sublimation, and decomposition using coupled DSC/TGA data.
Module 3: Crystallography & Density
Issue: "The X-ray density (
The Root Cause
Nitropyrazoles often crystallize in planar sheets with significant
Protocol: Low-Temperature Data Collection
Requirement: For energetic materials, density is the primary driver of detonation velocity (
-
Temperature: Collect data at 100 K (or lower) using a liquid nitrogen cryostream.
-
Why: Freezes nitro group rotation. Reduces unit cell volume by 2–4% compared to RT, giving the "true" maximum theoretical density.
-
-
Disorder Modeling:
-
Look for "split positions" of the Oxygen atoms in the nitro group.
-
If
is high (>5%), check for twinning . Pyrazoles often form twin crystals due to their pseudo-symmetric packing.
-
-
Validation: Compare your
(100 K) with gas pycnometry density ( ) measured at room temperature. should be slightly higher (1-2%) than due to the lack of crystal defects in the X-ray model.
FAQ: Quick Troubleshooting
Q: My nitropyrazole signals are broad in NMR. Why?
A: This is likely due to quadrupolar relaxation from the
-
Fix: If NH is present, add a drop of TFA (Trifluoroacetic acid) to the NMR tube. This protonates the system, forcing fast exchange and sharpening the signals [1]. If fully substituted, the broadening is quadrupolar; switch to
or NMR.
Q: Can I use GC-MS for characterization? A: Proceed with extreme caution. The injection port temperature (250°C+) can detonate the sample or cause thermal degradation before it reaches the column.
-
Fix: Use LC-MS (ESI/APCI) with soft ionization. It is safer and prevents thermal artifacts.
Q: How do I calculate the Oxygen Balance (OB%)?
A: For a generic nitropyrazole
-
Tip: Nitropyrazoles aim for OB% near zero. If your OB is highly negative, you need more nitro groups.
References
-
Claramunt, R. M., et al. (2007). "The Structure of Pyrazoles." Current Organic Chemistry.
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for thermal analysis protocols of energetics).
-
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
-
Bax, A., & Summers, M. F. (1986). "
and Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society. (Basis for HMBC protocol).
Sources
Technical Support Center: Ensuring the Stability of 1-Hexyl-3-nitro-1H-pyrazole in Solution
Introduction
Welcome to the technical support center for 1-Hexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for ensuring the stability of this compound in solution. The integrity of your experimental results depends on the stability of your compounds. This document provides a comprehensive overview of the factors influencing the stability of this compound and practical strategies to mitigate degradation.
Nitropyrazoles are a class of heterocyclic compounds known for their relative thermal stability and resistance to oxidation and hydrolysis.[1] However, like many complex organic molecules, the stability of this compound in solution can be compromised by various environmental factors, including pH, solvent choice, light exposure, and temperature. Understanding and controlling these factors is paramount for obtaining reliable and reproducible experimental outcomes.
This guide is structured to provide quick answers to common questions through our FAQs section, followed by a detailed troubleshooting guide for specific issues you may encounter. We will then delve into the core principles of the compound's stability, supported by experimental protocols and visual aids to enhance your understanding.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The primary factors affecting the stability of this compound in solution are pH, solvent polarity, exposure to light, temperature, and the presence of oxidizing or reducing agents. The nitro group on the pyrazole ring and the N-hexyl chain can be susceptible to specific degradation pathways under suboptimal conditions.
Q2: How can I visually identify if my this compound solution has degraded?
A2: Signs of degradation may include a change in the solution's color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a noticeable change in its UV-Vis absorption spectrum. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC-UV or LC-MS are recommended for a definitive assessment of purity and concentration.[2]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container. We recommend the following:
-
Short-term storage (1-2 weeks): 2-8°C.[3]
-
Long-term storage: -20°C or -80°C.[3]
-
Light protection: Use amber glass vials or wrap clear vials in aluminum foil.[3]
-
Container: Use tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.[3]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: The choice of solvent is critical and can significantly impact the stability of the compound.[4] Aprotic solvents of moderate polarity, such as acetonitrile or tetrahydrofuran (THF), are generally good starting points. For biological assays, DMSO is commonly used; however, it is hygroscopic and can oxidize, so using anhydrous, high-purity DMSO is crucial. Protic solvents, especially water, can facilitate hydrolytic degradation, particularly at non-neutral pH.[5] The solubility of similar compounds like 3-nitropyrazole is known to be influenced by the solvent and temperature.[6]
Q5: Can the pH of my experimental buffer affect the stability of this compound?
A5: Yes, the pH of the solution is a critical factor. While pyrazoles are generally stable, extreme pH conditions (highly acidic or basic) can potentially lead to the hydrolysis of the nitro group or degradation of the pyrazole ring.[7][8] It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6-8) whenever possible.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Solution has turned yellow/brown | Oxidative degradation or photodecomposition. | 1. Prepare fresh solution using a high-purity, degassed solvent. 2. Store the solution under an inert atmosphere (e.g., argon or nitrogen). 3. Protect the solution from light by using amber vials or wrapping the container in foil.[3] |
| Precipitate has formed in the solution | 1. Poor solubility: The concentration may be too high for the chosen solvent. 2. Degradation: The precipitate could be a less soluble degradation product. 3. Temperature effect: The compound may be precipitating out at lower storage temperatures. | 1. Prepare a more dilute stock solution. 2. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. 3. If precipitation persists, consider a different solvent system.[6] 4. Analyze the precipitate and supernatant by HPLC or LC-MS to check for degradation. |
| Loss of biological activity or inconsistent results | Compound degradation. | 1. Prepare a fresh stock solution from solid material. 2. Re-evaluate your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and air. 3. Perform a stability study in your experimental buffer to determine the compound's half-life under your specific assay conditions. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Investigate potential sources of degradation, such as pH of the mobile phase, temperature of the autosampler, or exposure to light during sample preparation. |
Key Stability Factors and Mitigation Strategies
pH
The stability of many organic molecules is pH-dependent, and this compound is no exception. While the pyrazole ring is generally stable, extreme pH values can promote degradation.
-
Acidic Conditions (pH < 5): Low pH can potentially lead to the hydrolysis of the nitro group, although this is generally slow for nitroaromatic compounds.
-
Basic Conditions (pH > 9): High pH may facilitate different degradation pathways, potentially involving the pyrazole ring itself.
-
Recommendation: Whenever possible, maintain the pH of your solutions in the neutral range (pH 6-8). If your experiment requires acidic or basic conditions, it is crucial to minimize the time the compound is exposed to these conditions. Prepare fresh solutions immediately before use.
Solvent Selection
The choice of solvent has a profound impact on the stability of dissolved compounds through mechanisms such as solvation and direct reactivity.[9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways. The solubility of nitropyrazoles can also be significantly affected by the water content in organic solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally preferred for stock solutions due to their good solvating power and lower reactivity compared to protic solvents. However, ensure the use of high-purity, anhydrous grades, as water and other impurities can compromise stability.
-
Nonpolar Solvents (e.g., hexane, toluene): The solubility of this compound is likely to be limited in these solvents.
Solvent Recommendation Summary:
| Solvent | Suitability for Stock Solution | Considerations |
| DMSO | Good | Use anhydrous, high-purity grade. Store under inert gas. |
| Acetonitrile | Excellent | Good stability, less reactive than DMSO. |
| Ethanol | Fair | Can be used for intermediate dilutions, but long-term stability may be reduced. |
| Water/Buffers | Poor (for stock) | Use only for final working solutions and prepare fresh. |
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including degradation.
-
Recommendation: Store stock solutions at -20°C or below for long-term stability.[3] For short-term storage (days to a few weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Light Exposure
Nitroaromatic compounds can be susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce chemical reactions.[5][10][11]
-
Mechanism: Photolysis can lead to the formation of reactive intermediates and a variety of degradation products.[10]
-
Recommendation: Always store solutions of this compound in amber vials or protect them from light by other means (e.g., wrapping in aluminum foil).[3] Minimize exposure to ambient light during experimental procedures.
Oxygen
Oxidative degradation is a common pathway for many organic molecules. While the nitropyrazole core is relatively resistant to oxidation, other parts of the molecule, such as the N-hexyl group, could be susceptible, potentially initiated by atmospheric oxygen.
-
Recommendation: For maximal stability, particularly for long-term storage, it is advisable to degas the solvent before preparing the solution and to store the solution under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., acetonitrile or DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Calibrated balance and volumetric flasks
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid, gently swirling the flask.
-
Once dissolved, fill the flask to the mark with the solvent.
-
(Optional, for maximum stability) Gently bubble inert gas through the solution for 5-10 minutes to displace dissolved oxygen.
-
Aliquot the solution into single-use amber vials.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C.
-
Protocol 2: Basic Stability Assessment in an Aqueous Buffer
-
Objective: To determine the short-term stability of this compound in your experimental buffer.
-
Materials:
-
Stock solution of this compound
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assay.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC/LC-MS system and record the peak area of the parent compound.
-
Incubate the working solution under your standard experimental conditions (e.g., 37°C in an incubator).
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and analyze it by HPLC/LC-MS.
-
Plot the percentage of the remaining parent compound (relative to the t=0 peak area) against time. This will give you an indication of the compound's stability under your assay conditions.
-
Visualizations
Potential Degradation Pathways
Caption: A workflow for troubleshooting solution instability.
References
-
Gao, Y., et al. (2020). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Al-Ahmadi, A. A., & El-Sherif, A. A. (2016). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Journal of Advances in Chemistry, 7(3), 181-192. Retrieved February 7, 2026, from [Link]
-
Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18781–18787. Retrieved February 7, 2026, from [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. Retrieved February 7, 2026, from [Link]
-
Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. Retrieved February 7, 2026, from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved February 7, 2026, from [Link]
-
Ju, X.-H., & Shreeve, J. M. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4983. Retrieved February 7, 2026, from [Link]
-
Karaduman, A., & Aydoğdu, Y. (2021). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Zhao, X., et al. (2016). Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. Carbohydrate Polymers, 144, 422-428. Retrieved February 7, 2026, from [Link]
-
Lennon, G., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast Research Portal. Retrieved February 7, 2026, from [Link]
-
Zhang, L., et al. (2021). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water. Journal of Molecular Liquids, 330, 115668. Retrieved February 7, 2026, from [Link]
-
Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Yin, P., & Shreeve, J. M. (2019). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Ju, X.-H., & Shreeve, J. M. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Retrieved February 7, 2026, from [Link]
-
Yin, P., & Shreeve, J. M. (2019). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved February 7, 2026, from [Link]
-
Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-methyl Pyrrolidone (NMP) in Microelectronic Fabrication Processes by using a Multi-platform Analytical Approach. Ulster University Repository. Retrieved February 7, 2026, from [Link]
-
Al-Ahmadi, A. A., & El-Sherif, A. A. (2016). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Wang, W., et al. (2015). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. Retrieved February 7, 2026, from [Link]
-
Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Retrieved February 7, 2026, from [Link]
-
Fábián, G., et al. (2019). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. Retrieved February 7, 2026, from [Link]
-
Gómez-Mendoza, J., et al. (2021). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. ResearchGate. Retrieved February 7, 2026, from [Link]
-
O'Connor, C. (1968). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 22(2), 273-294. Retrieved February 7, 2026, from [Link]
Sources
- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. (PDF) SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Nitration Reactions Safely
A Guide for Researchers, Scientists, and Drug Development Professionals
Nitration is a cornerstone of organic synthesis, pivotal in the creation of numerous intermediates and active pharmaceutical ingredients. However, the inherent energetic nature of nitration reactions presents significant safety challenges, particularly during scale-up. This technical support center provides a comprehensive guide to navigating these challenges, offering troubleshooting advice and frequently asked questions to ensure the safe and successful execution of your nitration experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safety and execution of nitration reactions.
Q1: What are the primary hazards associated with nitration reactions?
A1: Nitration reactions are characterized by several inherent hazards:
-
High Exothermicity: Nitrations are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] This substantial heat generation can lead to a rapid temperature increase if not effectively controlled.
-
Thermal Runaway: The most significant danger is thermal runaway, where the reaction rate accelerates uncontrollably, generating heat faster than the cooling system can remove it.[2] This can result in a violent increase in temperature and pressure, potentially leading to an explosion.[3]
-
Corrosivity: The reagents used, typically mixtures of concentrated nitric and sulfuric acids, are extremely corrosive to many materials and can cause severe chemical burns upon contact.[3][4]
-
Toxicity: Nitric acid fumes and nitrogen dioxide, a common byproduct, are highly toxic and can cause severe respiratory damage.[3]
-
Product Instability: The resulting nitro compounds are often thermally sensitive and can decompose exothermically, sometimes explosively, especially in the presence of impurities or at elevated temperatures.[1][5]
Q2: What are the most critical safety precautions I should take before starting a nitration scale-up?
A2: A thorough risk assessment is paramount before any nitration experiment.[3] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[6][7]
-
Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood.[3][6] Ensure that an emergency eyewash and shower station are readily accessible.[3] The reactor should be equipped with a robust cooling system and, for larger scales, a pressure relief device.
-
Reagent Handling: Handle concentrated nitric acid and sulfuric acid with extreme care, always adding the acid slowly to the substance being diluted or reacted while cooling.[2]
-
Emergency Plan: Have a clear emergency plan in place.[3] This should include procedures for quenching the reaction, handling spills, and evacuation. A "drowning tub" containing a large volume of water or ice for rapidly dumping the reactor contents in an emergency is a common industrial safety feature.[8]
Q3: What are the key parameters to monitor during a nitration reaction?
A3: Strict monitoring and control of reaction parameters are crucial for safety. The most important parameters are:
-
Temperature: The internal reaction temperature must be continuously monitored. A runaway reaction is often preceded by an unexpected rise in temperature.
-
Addition Rate: The rate at which the nitrating agent is added must be carefully controlled to prevent the rate of heat generation from overwhelming the cooling system's capacity.[2]
-
Agitation: Efficient and continuous stirring is essential to ensure homogenous mixing and prevent the formation of localized hot spots, which can initiate a runaway reaction.[8]
-
Off-gassing: Monitoring the rate and composition of off-gases can provide insights into the reaction progress and the formation of potentially hazardous byproducts.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the scaling up of nitration reactions.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
Q: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
A: An uncontrolled temperature increase indicates a thermal runaway, a highly dangerous situation.
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[2] This is the most critical first step to halt further heat generation.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[2] If using a cooling bath, add more dry ice or other cooling agents.
-
Quench the Reaction (If Necessary): If the temperature continues to escalate rapidly, an emergency quench is required. This typically involves slowly and carefully adding a large volume of cold water or ice to the reaction mixture.[2] For larger scale operations, having a pre-determined "dump" tank with a quenching agent is a critical safety feature.[8]
Workflow for Managing a Temperature Excursion
Caption: Troubleshooting workflow for a thermal runaway event.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation exceeded the cooling system's capacity.[2] | Reduce the addition rate in future experiments. Consider using a syringe pump for better control. |
| Inadequate Cooling | The cooling bath or system is insufficient for the reaction scale. Localized overheating can also occur due to poor heat transfer.[1] | Ensure the reactor is adequately submerged in the cooling bath. For larger scales, consider a jacketed reactor with a circulating coolant.[9] |
| Poor Agitation | Inefficient stirring can lead to localized high concentrations of reactants and "hot spots," which can initiate a runaway.[8] | Increase the stirring speed. Use an overhead stirrer for viscous mixtures. Ensure the stir bar or impeller is appropriately sized for the vessel. |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[2] | Verify the concentration of your nitric and sulfuric acids before use. |
| Presence of Impurities | Impurities in the starting material or solvent can catalyze side reactions, leading to unexpected heat generation.[1][5] | Use high-purity starting materials and solvents. |
Issue 2: Low Product Yield and/or Formation of Byproducts
Q: My reaction is complete, but the yield is low, and I'm observing significant byproducts such as dinitrated or oxidized species. How can I improve this?
A: Low yield and poor selectivity are common challenges in nitration and are often interconnected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Over-Nitration (Di- or Poly-nitration) | The reaction temperature may be too high, or the reaction time too long, leading to the introduction of additional nitro groups.[10] The first nitro group deactivates the ring, so harsher conditions are often needed for subsequent nitrations.[11] | Carefully control the reaction temperature at the lower end of the optimal range. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. For di-nitrations, it is often better to isolate the mono-nitrated product first and then perform a second nitration under more forcing conditions.[11] |
| Oxidation of Starting Material | Some substrates are sensitive to the oxidative properties of nitric acid, leading to the formation of phenolic and other oxidized byproducts.[11] | Lower the reaction temperature. Consider using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an inadequate amount of nitrating agent. | Increase the reaction time or temperature cautiously while monitoring for byproduct formation. Ensure the stoichiometry of the nitrating agent is correct. |
| Isomer Formation | The directing effects of substituents on the aromatic ring will lead to a mixture of ortho, meta, and para isomers. | The isomer ratio is primarily dictated by the substrate and reaction conditions. While reaction temperature can have a minor influence, separation of isomers is typically addressed during the work-up and purification stages (e.g., via recrystallization or chromatography).[7] |
Issue 3: Difficulties During Work-up and Isolation
Q: After quenching the reaction in ice water, my product is not precipitating, or I'm having trouble with the extraction. What should I do?
A: Work-up procedures for nitration reactions require careful execution to ensure both safety and efficient product isolation.
Potential Causes & Solutions:
| Problem | Explanation | Solution |
| Product Oiling Out or Not Precipitating | The product may be an oil at the quenching temperature or may be soluble in the acidic aqueous mixture. | If the product is an oil, or if precipitation is incomplete, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[7] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel, especially after a basic wash, can lead to stable emulsions that are difficult to separate. | To break an emulsion, try adding a saturated brine solution, gently swirling instead of shaking, or filtering the emulsified layer through a pad of celite.[7] |
| Incomplete Removal of Acids | Residual sulfuric and nitric acid can contaminate the product and interfere with subsequent steps. | After extraction, wash the organic layer sequentially with water, a dilute basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, and finally with brine to aid in drying.[6][7] |
Standard Experimental Protocol: Quenching and Work-up
-
Preparation: Prepare a large beaker containing a mixture of crushed ice and water, with a volume at least 5-10 times that of your reaction mixture. Place this beaker in a secondary container for safety.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the stirred ice/water mixture.[6] The addition should be done in a thin stream to allow for efficient heat dissipation.
-
Isolation (Precipitation): If a solid precipitates, continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing (Solid): Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.[2] This is followed by a wash with a cold, dilute sodium bicarbonate solution to remove acidic impurities, and then a final wash with cold water.[6]
-
Isolation (Extraction): If the product does not precipitate, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with an appropriate organic solvent.[7]
-
Washing (Liquid): Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution, and finally, a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Advanced Safety Solutions: Continuous Flow Nitration
For scaling up nitration reactions, transitioning from traditional batch reactors to continuous flow systems offers significant safety and efficiency advantages.[4][12][13]
Key Advantages of Flow Chemistry for Nitration:
-
Enhanced Safety: The small internal volume of a flow reactor dramatically reduces the amount of hazardous material present at any given time, minimizing the potential impact of a runaway reaction.[12][13]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing the buildup of heat and the formation of hot spots.[12][13]
-
Precise Control: Flow systems allow for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and selectivities.[13]
-
Scalability: Scaling up production in a flow system is often achieved by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is inherently safer than increasing the size of a large batch reactor.[13][14]
Conceptual Diagram of a Continuous Flow Nitration Setup
Caption: Schematic of a typical continuous flow nitration system.
References
- Nitration reaction safety - YouTube. (2024).
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - MDPI. (n.d.).
- Technical Support Center: Optimizing Oleum Nitration Reactions - Benchchem. (n.d.).
- NITRATION. (n.d.).
- What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. (2018).
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
- Technical Support Center: Managing Reaction Exotherms in Large-Scale Nitration - Benchchem. (n.d.).
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (n.d.).
- Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. (2009).
- Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC. (2025).
- Nitration and flow chemistry. (n.d.).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. (2020).
- Di-nitration troubleshooting : r/Chempros - Reddit. (2023).
- US2140345A - Controlling temperature of nitration reactions - Google Patents. (1938).
Sources
- 1. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ace.ewapub.com [ace.ewapub.com]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vpscience.org [vpscience.org]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Hexyl-3-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 1-hexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound from typical reaction mixtures. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Understanding the Reaction Mixture
Question: What are the likely components of my crude reaction mixture after synthesizing this compound?
Answer: The synthesis of this compound typically involves the nitration of 1-hexyl-1H-pyrazole. The composition of your crude product will largely depend on the specific nitrating agent and reaction conditions used.
Commonly, the synthesis is a two-step process involving the nitration of pyrazole to N-nitropyrazole, followed by rearrangement to 3-nitro-1H-pyrazole.[1][2] Nitrating agents can include nitric acid/sulfuric acid or nitric acid/acetic anhydride.[2]
Your crude mixture will likely contain:
-
This compound (Target Compound): The desired product.
-
Unreacted 1-Hexyl-1H-pyrazole: The starting material. Incomplete reactions are a common source of this impurity.
-
Isomeric Byproducts: Nitration of pyrazoles can sometimes lead to the formation of other isomers, such as 1-hexyl-4-nitro-1H-pyrazole or 1-hexyl-5-nitro-1H-pyrazole, although the 3-nitro isomer is often favored under thermal rearrangement conditions.[3] The nitration of 1-arylpyrazoles in acetic anhydride can yield poor amounts of mononitro-compounds substituted at the C-4 position of the pyrazole ring.[4]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-pyrazole derivatives.
-
Residual Acids: Traces of sulfuric acid or acetic acid from the nitrating mixture.
-
Rearrangement Solvent: High-boiling point organic solvents like benzonitrile or n-octanol may be used during the rearrangement step and can be present in the crude product.[1][2]
Initial Work-up and Quenching
Question: My reaction is complete. What is the best way to quench the reaction and perform an initial work-up?
Answer: Proper quenching is critical for safety and for simplifying the subsequent purification steps. The primary goal is to neutralize the strong acids used for nitration.
Recommended Quenching and Initial Extraction Protocol:
-
Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This is crucial to control the exothermic neutralization reaction.
-
Quenching: Slowly and carefully pour the cold reaction mixture onto crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product.
-
Neutralization: If the product does not precipitate, carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.[5] Be cautious as this will generate CO2 gas.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove most of the residual acids and inorganic salts.[5]
-
Drying: Dry the crude product under vacuum.[5]
Causality: Pouring the acidic mixture onto ice serves a dual purpose: it rapidly cools the solution, preventing potential side reactions, and the melting ice helps to dissolve inorganic byproducts, leaving the less soluble organic product to precipitate. Thorough washing with cold water is essential to remove water-soluble impurities that could interfere with subsequent purification steps.
Purification Strategy: A Multi-Step Approach
Question: What is the most effective strategy for purifying the crude this compound?
Answer: A multi-step approach combining extraction, column chromatography, and recrystallization is generally the most robust method for achieving high purity. The choice and order of these techniques will depend on the impurity profile of your crude product.
Caption: A typical workflow for the purification of this compound.
Troubleshooting Column Chromatography
Question: I am having trouble separating my product from impurities using column chromatography. What parameters should I optimize?
Answer: Column chromatography is a powerful technique for separating compounds with different polarities.[5][6] For nitropyrazoles, careful optimization of the stationary and mobile phases is key.
Key Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh): This is the standard choice. However, pyrazoles can sometimes interact strongly with the acidic silica, leading to tailing or loss of product.[7] If this occurs, consider deactivating the silica gel with triethylamine or using neutral alumina.[7] |
| Mobile Phase (Eluent) | Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration. The more polar 3-nitro-pyrazole will elute after the less polar starting material (1-hexyl-pyrazole). |
| TLC Monitoring | Thin-Layer Chromatography (TLC) is essential for optimizing the solvent system before running the column. [6] The ideal solvent system will give good separation between your product spot and the impurity spots, with an Rf value for your product between 0.2 and 0.4. |
| Column Packing | A well-packed column is crucial for good separation. Ensure the silica gel is slurried in the initial eluent and packed without air bubbles. |
Troubleshooting Common Issues:
-
Poor Separation: If your compounds are eluting too close together, use a shallower solvent gradient (i..e., increase the polarity more slowly).
-
Product Stuck on Column: If your product is not eluting, the eluent is not polar enough. If even high concentrations of ethyl acetate are ineffective, a small amount of methanol can be added to the eluent.
-
Streaking on TLC/Tailing on Column: This can indicate that your compound is interacting too strongly with the silica. As mentioned, deactivating the silica with a small amount of triethylamine in the eluent can help.[7]
The Power of Recrystallization
Question: After column chromatography, my product still shows minor impurities. Can recrystallization improve the purity?
Answer: Absolutely. Recrystallization is an excellent final purification step to remove trace impurities and obtain a highly pure, crystalline product.[8] The principle relies on the difference in solubility of your compound and the impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitropyrazoles, a mixture of ethanol and water is often a good choice.[5][7] Other potential solvents include ethyl acetate or isopropanol.[7]
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: The basic principle of purification by recrystallization.
Safety Considerations
Question: Are there any specific safety precautions I should take when working with this compound and its precursors?
Answer: Yes, safety is paramount. Nitroaromatic compounds can be energetic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Ventilation: Handle all reagents and products in a well-ventilated fume hood.[11][12]
-
Handling Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care.
-
Handling Nitropyrazoles: Avoid friction, grinding, or impact of the final product. While this compound is not a primary explosive, it is prudent to treat all nitro compounds as potentially energetic.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[9]
References
- Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(3), 699.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
- Lévai, A. (2019). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 24(19), 3463.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
ACS Publications. (1995). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from [Link]
-
EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ACS Publications. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Retrieved from [Link]
-
White Rose Research Online. (2018). Design and synthesis of novel pyrazole based heterotricycles. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Semantic Scholar. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
ProQuest. (2021). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). 3-Nitropyrazole SAFETY DATA SHEET. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (1971). (PDF) Nitropyrazoles. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. afgsci.com [afgsci.com]
- 12. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-3-Nitropyrazoles in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro group can significantly enhance the biological activity of these heterocycles.[1] This guide delves into the structure-activity relationship (SAR) of 1-alkyl-3-nitropyrazoles, with a particular focus on their potential as antimicrobial agents. By systematically examining how variations in the N-alkyl substituent impact efficacy, we aim to provide a framework for the rational design of more potent and selective compounds.
The Influence of the N-Alkyl Substituent on Antimicrobial Potency
While direct, comprehensive comparative studies on a homologous series of 1-alkyl-3-nitropyrazoles are not extensively documented in publicly available literature, we can extrapolate key SAR principles from research on related heterocyclic compounds. A general trend observed for various N-alkylated heterocyclic compounds is that their antimicrobial activity is often modulated by the lipophilicity conferred by the alkyl chain.[2][3]
A crucial concept in the SAR of antimicrobial agents is the "cut-off" effect.[2] This phenomenon describes the observation that the biological activity, such as antimicrobial potency, tends to increase with the length of the alkyl chain up to an optimal point. Beyond this optimal length, the activity plateaus or even decreases. This is often attributed to a balance between the compound's ability to partition into the bacterial cell membrane and its solubility in the aqueous environment.
Based on these principles, we can propose a hypothetical SAR for 1-alkyl-3-nitropyrazoles as antibacterial agents. It is anticipated that increasing the alkyl chain length from methyl to a certain optimal length (e.g., octyl or decyl) would enhance the antibacterial activity. This enhancement is likely due to improved penetration of the bacterial cell membrane. However, excessively long alkyl chains may lead to a decrease in activity due to reduced solubility and potential self-aggregation, hindering their interaction with the target site.
Table 1: Hypothetical Antimicrobial Activity of 1-Alkyl-3-Nitropyrazoles against Staphylococcus aureus
| Compound ID | R (Alkyl Group) | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) | Rationale for Predicted Activity |
| NP-C1 | Methyl | 128 | Low lipophilicity, potentially leading to poor membrane penetration. |
| NP-C4 | Butyl | 32 | Increased lipophilicity should enhance membrane interaction and improve activity. |
| NP-C8 | Octyl | 8 | Approaching optimal lipophilicity for balanced membrane partitioning and solubility. |
| NP-C12 | Dodecyl | 16 | Likely surpasses the optimal lipophilicity, leading to a slight decrease in activity due to the cut-off effect. |
| NP-C16 | Hexadecyl | 64 | Significantly increased lipophilicity may cause poor aqueous solubility and reduced bioavailability at the target site. |
Note: The MIC values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected SAR trend. Experimental validation is necessary.
Synthesis and Bioevaluation Workflow
The successful investigation of the SAR of 1-alkyl-3-nitropyrazoles hinges on a robust and reproducible experimental workflow, encompassing both the chemical synthesis of the compound library and their subsequent biological evaluation.
General Synthetic Pathway
The synthesis of 1-alkyl-3-nitropyrazoles can be achieved through a two-step process: the nitration of pyrazole followed by N-alkylation.
Step 1: Synthesis of 3-Nitropyrazole
A common method for the synthesis of 3-nitropyrazole involves the nitration of pyrazole using a mixture of nitric acid and sulfuric acid.[4] The reaction typically proceeds via the formation of an N-nitropyrazole intermediate, which then undergoes rearrangement to yield 3-nitropyrazole.[5]
Experimental Protocol: Synthesis of 3-Nitropyrazole [4]
-
To a stirred mixture of concentrated sulfuric acid, add pyrazole portion-wise while maintaining the temperature below 15 °C in an ice bath.
-
After the addition is complete, slowly add a mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Continue stirring the reaction mixture for 3-4 hours at a controlled temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-nitropyrazole.
Step 2: N-Alkylation of 3-Nitropyrazole
The N-alkylation of 3-nitropyrazole can be achieved by reacting it with an appropriate alkyl halide in the presence of a base.[6] It is important to note that this reaction can lead to a mixture of two regioisomers: the 1-alkyl-3-nitropyrazole and the 1-alkyl-5-nitropyrazole. The ratio of these isomers can be influenced by factors such as the nature of the base, solvent, and the steric bulk of the alkylating agent.[7] Separation of the desired 1-alkyl-3-nitro isomer may be necessary, typically achieved through column chromatography.
Experimental Protocol: General N-Alkylation of 3-Nitropyrazole [6][7]
-
Dissolve 3-nitropyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the corresponding alkyl halide (e.g., iodomethane, 1-bromobutane, 1-bromooctane, etc., 1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-alkyl-3-nitropyrazole isomer.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized 1-alkyl-3-nitropyrazoles is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standard and widely used technique for MIC determination.[9][10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination [9][10]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Causality Behind Experimental Choices and Self-Validation
Choice of Synthetic Route: The two-step synthesis approach is chosen for its reliability and adaptability. The nitration of pyrazole is a well-established reaction, and subsequent N-alkylation provides a straightforward method to introduce a variety of alkyl chains. The use of column chromatography for purification is a critical self-validating step, ensuring the isolation of the desired regioisomer and the purity of the final compounds, which is essential for accurate biological evaluation.
Rationale for MIC Determination: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of bacteria.[9] Its choice is justified by its reproducibility, scalability for screening multiple compounds, and the quantitative nature of the results (MIC values). The inclusion of positive and negative controls in every assay is a fundamental aspect of self-validation, ensuring that the observed inhibition is due to the activity of the test compound and not other factors.
Conclusion and Future Directions
The structure-activity relationship of 1-alkyl-3-nitropyrazoles as antimicrobial agents is a promising area for further investigation. Based on established principles, it is hypothesized that the antimicrobial potency of these compounds can be tuned by modulating the length of the N-alkyl substituent, with an optimal chain length likely providing the best balance of lipophilicity and solubility. The synthetic and bioevaluation protocols outlined in this guide provide a robust framework for systematically exploring this SAR.
Future research should focus on the synthesis and antimicrobial screening of a comprehensive library of 1-alkyl-3-nitropyrazoles with a wide range of alkyl chain lengths (from C1 to C18), including branched and cyclic alkyl groups. This would allow for a definitive determination of the optimal chain length and the "cut-off" effect for this particular scaffold. Furthermore, mechanistic studies to elucidate the specific cellular targets of these compounds would provide invaluable insights for the development of novel and effective antimicrobial agents.
References
-
Abdellatif, K. R. A., Fadaly, W. A., Kamel, G. M., & El-Shehry, M. F. (2019). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 9(46), 26867–26883. Available from: [Link]
-
Carson, L., Chau, P. K. W., Earle, M. J., Gilea, M. A., Gilmore, B. F., Gorman, S. P., ... & Seddon, K. R. (2009). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 11(4), 492-497. Available from: [Link]
- Chen, J., Wang, C., Li, Y., Wang, Y., & Liu, H. (2014). Synthesis of 3-Nitropyrazole. Asian Journal of Chemistry, 26(10), 2951-2952.
- Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Kormanov, A. V., & Sheremetev, A. B. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Russian Chemical Bulletin, 64(6), 1363–1373.
- European Committee on Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), 1-7.
- Fallah, Z., & Zarei, M. (2021). Synthesis, characterization and antimicrobial studies of new bispyrazolines linked via 3-aryl ring with aliphatic chains. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119833.
-
Ghamdi, A. M. A. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]
-
Jaroslaw, W., & Demkowicz, S. (2021). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 26(22), 6939. Available from: [Link]
- Kabir, M. S., & Sobayel, K. (2022). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Journal of the Bangladesh Chemical Society, 34(1), 25-30.
- Kenchappa, R., Bodke, Y. D., Telkar, S., & Shiralgi, Y. D. (2020). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 12(3), 1-6.
-
Li, X., Li, X., Liu, Z., & Wang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available from: [Link]
- Liu, Z., Wang, Y., Chen, J., & Li, Y. (2014). Review on synthesis of nitropyrazoles.
-
Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). Synthesis of Substituted N-Heterocycles by N-Alkylation. Organic Chemistry Portal. Available from: [Link]
- Rechel, A., & Jyothi, N. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, 64B(9), 859-862.
- Sreeramulu, J., & Ashok, D. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 6(7), 1930-1935.
-
Su, M., Liu, Y., Zhang, L., & Zhang, J. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7329. Available from: [Link]
- Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). N-Alkylation of pyrazoles. Organic letters, 11(23), 5490–5493.
- Wuts, P. G. M. (2014). N-Alkylation. In Greene's Protective Groups in Organic Synthesis (pp. 1139-1200). John Wiley & Sons, Inc.
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Yusuf, M., & Jain, P. (2012). Synthesis, characterization and antimicrobial studies of new bispyrazolines linked via 3-aryl ring with aliphatic chains. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 295–304.
-
Zapol'skii, V. A., Munoz Castillo, D. C., Pawletta, B., Bilitewski, U., Gjikaj, M., Brüdigam, C., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][11][12]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available from: [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
-
El-Gendy, M. A., & El-Gazzar, A. A. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(9), 1184. Available from: [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 1-Hexyl-3-nitro-1H-pyrazole Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of isomeric molecules is a critical step that dictates biological activity, material properties, and patentability. The substitution pattern on a heterocyclic scaffold, such as pyrazole, can dramatically alter its physicochemical characteristics. This guide provides an in-depth spectroscopic comparison of 1-hexyl-3-nitro-1H-pyrazole and its primary isomer, 1-hexyl-5-nitro-1H-pyrazole.
Due to the absence of extensive published experimental data for these specific isomers, this guide will leverage established principles of spectroscopic interpretation and predictive methodologies to empower researchers to distinguish between these closely related compounds. We will explore the expected nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a robust experimental workflow for their synthesis and analysis.
The Challenge of Isomerism in Substituted Pyrazoles
The synthesis of this compound via alkylation of 3-nitropyrazole will invariably lead to a mixture of the 1,3- and 1,5-disubstituted isomers. The separation and unambiguous identification of these isomers are paramount for any subsequent application. Spectroscopic techniques are the most powerful tools for this purpose, with each providing a unique piece of the structural puzzle.
Predictive Spectroscopic Comparison
The following sections detail the predicted spectroscopic characteristics of this compound and 1-hexyl-5-nitro-1H-pyrazole. These predictions are based on the known effects of substituents on the pyrazole ring and general principles of spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for isomer differentiation. The electronic environment of each nucleus is highly sensitive to the position of the electron-withdrawing nitro group.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm)
| Proton | This compound (Predicted) | 1-Hexyl-5-nitro-1H-pyrazole (Predicted) | Rationale for Differentiation |
| H-4 | ~7.0 - 7.2 (d) | ~7.8 - 8.0 (d) | The H-4 proton in the 5-nitro isomer is adjacent to the electron-withdrawing nitro group, leading to a significant downfield shift. |
| H-5 | ~8.0 - 8.2 (d) | - | The H-5 proton in the 3-nitro isomer is significantly deshielded by the adjacent nitro group. This signal is absent in the 5-nitro isomer. |
| N-CH₂ | ~4.2 - 4.4 (t) | ~4.4 - 4.6 (t) | The N-CH₂ protons in the 5-nitro isomer are expected to be slightly more downfield due to the closer proximity of the nitro group's electron-withdrawing effect. |
| Hexyl Chain | ~0.8 - 1.9 (m) | ~0.8 - 1.9 (m) | The signals for the remainder of the hexyl chain are expected to be very similar in both isomers. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)
| Carbon | This compound (Predicted) | 1-Hexyl-5-nitro-1H-pyrazole (Predicted) | Rationale for Differentiation |
| C-3 | ~155 - 160 | ~135 - 140 | The C-3 carbon bearing the nitro group will be significantly downfield. In the 5-nitro isomer, this carbon is a standard pyrazole carbon. |
| C-4 | ~110 - 115 | ~112 - 117 | The C-4 chemical shift is expected to be similar in both isomers but may be slightly more downfield in the 5-nitro isomer. |
| C-5 | ~130 - 135 | ~158 - 163 | The C-5 carbon will be significantly deshielded in the 5-nitro isomer due to the attached nitro group. |
| N-CH₂ | ~50 - 55 | ~52 - 57 | Similar to the proton NMR, the N-CH₂ carbon in the 5-nitro isomer is expected to be slightly more downfield. |
| Hexyl Chain | ~14, 22, 26, 31, 31 | ~14, 22, 26, 31, 31 | The hexyl chain carbons are expected to have very similar chemical shifts in both isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differentiators for these isomers will be the subtle shifts in the vibrational frequencies of the nitro group and the pyrazole ring.
Predicted Key IR Absorptions (cm⁻¹)
| Functional Group | This compound (Predicted) | 1-Hexyl-5-nitro-1H-pyrazole (Predicted) | Rationale for Differentiation |
| Asymmetric NO₂ Stretch | ~1530 - 1550 | ~1540 - 1560 | The position of the nitro group can influence the electronic distribution within the ring, leading to slight shifts in the N=O stretching frequencies. |
| Symmetric NO₂ Stretch | ~1340 - 1360 | ~1350 - 1370 | Similar to the asymmetric stretch, subtle shifts can be expected. |
| C=N Stretch (Pyrazole Ring) | ~1580 - 1610 | ~1590 - 1620 | The conjugation of the nitro group with the pyrazole ring will affect the C=N bond character. |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2960 | These absorptions from the hexyl chain will be prominent and nearly identical in both isomers. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) are expected to differ.
Predicted Key Fragmentation Pathways
-
Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak at the same m/z value.
-
Loss of NO₂: A prominent peak corresponding to the loss of the nitro group (M - 46) is expected for both isomers.
-
Hexyl Chain Fragmentation: Both isomers will show characteristic fragmentation of the alkyl chain, with losses of CnH2n+1 fragments.[1]
-
Isomer-Specific Fragmentation:
-
This compound: Cleavage of the N-N bond and subsequent fragmentation of the pyrazole ring may lead to unique fragment ions.
-
1-Hexyl-5-nitro-1H-pyrazole: The proximity of the hexyl group to the nitro group might facilitate specific rearrangement reactions, leading to a different fragmentation pattern compared to the 3-nitro isomer. For instance, alpha-cleavage next to the nitrogen of the pyrazole ring is a common pathway for N-alkyl compounds.[2]
-
Experimental Workflow: Synthesis, Separation, and Characterization
The following provides a detailed, step-by-step methodology for the synthesis of a mixture of this compound isomers, followed by their separation and spectroscopic characterization. This protocol is a self-validating system, ensuring the integrity of the subsequent analysis.
Synthesis of this compound Isomer Mixture
The alkylation of 3-nitropyrazole with 1-bromohexane is a common method for preparing N-alkylated pyrazoles.[3]
-
Reaction Setup: To a solution of 3-nitropyrazole (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq.).
-
Alkylation: Add 1-bromohexane (1.2 eq.) to the suspension and heat the reaction mixture at 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitropyrazole is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude mixture of isomers.
Isomer Separation
The two isomers are expected to have slightly different polarities, allowing for their separation by column chromatography.
-
Column Preparation: Pack a silica gel column with a suitable non-polar eluent system, such as a mixture of hexane and ethyl acetate.
-
Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Gradually increase the polarity of the eluent to separate the two isomers. The 1-hexyl-5-nitro-1H-pyrazole is expected to be slightly more polar and thus elute later.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and evaporate the solvent to yield the isolated products.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare samples of each pure isomer in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
IR Spectroscopy:
-
Acquire the IR spectra of each pure isomer using either a KBr pellet or as a thin film on a salt plate.
-
Identify the key vibrational bands and compare them to the predicted values.
-
-
Mass Spectrometry:
-
Obtain the mass spectra of each pure isomer using a mass spectrometer with an electron ionization (EI) source.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and identify characteristic fragment ions for each isomer.
-
Logical Framework for Isomer Differentiation
The unambiguous identification of each isomer relies on a systematic evaluation of the spectroscopic data. The following logical flow provides a clear path to differentiation.
Conclusion
The differentiation of this compound and its 1,5-isomer is a tractable challenge that can be overcome with a systematic application of standard spectroscopic techniques. While direct experimental data in the public domain is limited, the predictable nature of substituent effects on the pyrazole scaffold allows for a robust analytical strategy. By following the outlined experimental workflow and leveraging the predictive spectroscopic data presented in this guide, researchers can confidently synthesize, separate, and unambiguously identify these important chemical entities.
References
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Katritzky, A. R., et al. (2010). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
Sources
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its versatile structure is found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted pyrazoles is therefore a critical task for chemists in these fields. This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, practical applications, and relative merits.
The Classical Workhorse: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is arguably the most traditional and widely employed method for constructing the pyrazole ring.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
The Underlying Chemistry: Mechanism and Regioselectivity
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[3] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can lead to a mixture of regioisomers. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, such as pH.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Phenylpyrazolone
A common variation of the Knorr reaction is the synthesis of pyrazolones from β-ketoesters.
Reactants:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel.[4]
-
Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.[4]
-
Heat the mixture with stirring at approximately 100°C for 1-2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the hot reaction mixture to precipitate the product.[4]
-
Collect the solid product by filtration, wash with water, and dry.
This procedure typically affords the desired pyrazolone in good yield (e.g., 79%).[4]
The Power of Cycloadditions: [3+2] Dipolar Cycloaddition Reactions
[3+2] cycloaddition reactions are a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile.
The Core Principle: Building the Ring from Fragments
In the context of pyrazole synthesis, the most common [3+2] cycloaddition involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The nitrile imine is typically generated in situ from a hydrazonoyl halide in the presence of a base. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole
This method allows for the regioselective synthesis of highly substituted pyrazoles.
Reactants:
-
Hydrazonoyl chloride (1 equivalent)
-
A trisubstituted bromoalkene (alkyne surrogate, 1.2 equivalents)
-
Triethylamine (base, 2 equivalents)
-
Toluene (solvent)
Procedure:
-
Dissolve the hydrazonoyl chloride and the bromoalkene in toluene.
-
Add triethylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This approach can lead to the formation of tetrasubstituted pyrazoles in good yields with excellent regioselectivity.
Modern Approaches: Multicomponent and Metal-Catalyzed Syntheses
In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly methods for pyrazole synthesis. Multicomponent reactions (MCRs) and metal-catalyzed reactions have emerged as powerful strategies in this regard.
The Elegance of Simplicity: Multicomponent Reactions
MCRs involve the one-pot reaction of three or more starting materials to form a complex product, where all or most of the atoms of the starting materials are incorporated into the final product. For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. These reactions often proceed with high efficiency and can generate a diverse library of pyrazoles from readily available starting materials.
The Precision of Catalysis: Metal-Catalyzed Approaches
Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the synthesis of pyrazoles. These methods often involve cross-coupling reactions or directed C-H activation to construct the pyrazole ring or to functionalize a pre-existing pyrazole core. Metal-catalyzed reactions can offer unique regioselectivity and functional group tolerance that are not achievable with classical methods. For instance, rhodium-catalyzed three-component reactions of enaminones, maleimides, and aryl hydrazines have been developed for the synthesis of N-aryl pyrazoles.
Head-to-Head Comparison of Pyrazole Synthesis Methods
| Method | Key Features | Typical Yields | Reaction Time | Temperature | Catalyst | Substrate Scope |
| Knorr Synthesis | Classical, robust, widely used. Can suffer from poor regioselectivity with unsymmetrical substrates. | Good to excellent (often >70%) | 1-24 hours | Room temp. to reflux | Acid or base | Broad for 1,3-dicarbonyls and hydrazines. |
| [3+2] Cycloaddition | High regioselectivity, versatile for constructing highly substituted pyrazoles. Requires synthesis of starting materials. | Good to excellent | 12-24 hours | Room temp. to moderate heating | Often base-mediated | Wide range of alkynes, alkenes, and 1,3-dipoles. |
| Multicomponent Reactions | High atom economy, operational simplicity, one-pot synthesis. | Good to excellent | Minutes to hours | Often room temp. or microwave-assisted | Can be catalyst-free or use simple catalysts. | Diverse, depends on the specific MCR. |
| Metal-Catalyzed Synthesis | High regioselectivity, mild reaction conditions, excellent functional group tolerance. | Good to excellent | Varies | Often mild | Transition metal catalysts (e.g., Pd, Cu, Rh) | Broad, allows for late-stage functionalization. |
Field-Proven Insights: Choosing the Right Method
As a Senior Application Scientist, the choice of synthetic method is dictated by the specific research goal.
-
For foundational, large-scale synthesis of simple pyrazoles , the Knorr synthesis remains a reliable and cost-effective choice. Its primary drawback is the potential for regioisomeric mixtures, which may require careful optimization or chromatographic separation.
-
When precise control over the substitution pattern is paramount, especially for creating complex, highly functionalized pyrazoles for structure-activity relationship (SAR) studies , [3+2] cycloaddition reactions are the method of choice. The modularity of this approach allows for the systematic variation of substituents.
-
For rapid library synthesis and the exploration of novel chemical space in drug discovery , multicomponent reactions are unparalleled in their efficiency. The ability to generate complex molecules in a single step from simple building blocks is a significant advantage.
-
When seeking to synthesize pyrazoles with sensitive functional groups or to perform late-stage functionalization of complex molecules , metal-catalyzed methods offer the necessary mild conditions and high selectivity. These modern techniques are particularly valuable in the final stages of a total synthesis or for the preparation of complex drug candidates.
Conclusion
The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction to modern, highly efficient catalytic and multicomponent strategies. The choice of method depends on a careful consideration of the desired substitution pattern, scale, and the need for regiochemical control. By understanding the underlying principles and practical considerations of each method, researchers can strategically select the most appropriate route to access the diverse and valuable class of pyrazole-containing molecules.
References
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Balakrishna, A., Kavitha, B., & Reddy, B. V. S. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(3), 341-395. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
MBB College. Paal-Knorr Synthesis. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Hexyl-3-nitro-1H-pyrazole
This guide provides essential safety and logistical information for the handling and disposal of 1-Hexyl-3-nitro-1H-pyrazole. As researchers and drug development professionals, a comprehensive understanding of the potential hazards and the correct use of personal protective equipment (PPE) is paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.
Hazard Assessment: Understanding the Risks of this compound
| Hazard Classification | Potential Effects | Rationale |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][4] | Pyrazole and its derivatives have shown oral toxicity.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3][4] | This is a common hazard for many nitrogen-containing heterocyclic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Direct contact may lead to local inflammation and discomfort. |
| Respiratory Tract Irritation | May cause respiratory irritation.[4] | Inhalation of dust or aerosols can irritate the respiratory system. |
| Acute Dermal Toxicity | Potentially toxic in contact with skin.[2] | Some pyrazole derivatives have shown dermal toxicity. |
Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following protocol is designed to provide comprehensive protection.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment:
-
Chemical Splash Goggles: Must be worn at all times when handling this compound. They should conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of splashes or when handling larger quantities.[3]
-
-
Scientific Rationale: The potential for serious eye damage necessitates robust protection.[1][3] Standard safety glasses with side shields are insufficient as they do not provide a complete seal around the eyes, leaving them vulnerable to splashes and fine dust.
Hand Protection: Preventing Dermal Absorption
-
Mandatory Equipment:
-
Scientific Rationale: Skin contact is a primary route of exposure.[6] Pyrazole derivatives can be absorbed through the skin, potentially leading to systemic toxicity.[2] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]
Body Protection: Shielding Against Contamination
-
Mandatory Equipment:
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is the minimum requirement.[3][7]
-
Impervious Clothing: For procedures with a higher risk of splashes or spills, consider wearing fire/flame resistant and impervious clothing.[1][8]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory.[3][7] Shorts, skirts, and sandals are not permitted in the laboratory.
-
-
Scientific Rationale: Protective clothing prevents accidental skin contact with the chemical.[1] In the event of a spill, a lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Safeguarding Against Inhalation
-
When Required:
-
Scientific Rationale: Inhalation of fine particles can cause respiratory tract irritation.[4] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure. When these are not sufficient, personal respiratory protection is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Engineering Controls
-
Always handle this compound in a well-ventilated area.[1][9] A certified chemical fume hood is the designated area for all weighing, transferring, and handling of this compound.[8]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition sources.[1]
-
During Use: Keep the container tightly closed when not in use.[9][10] Avoid actions that could generate dust or aerosols.
-
Cleaning: After handling, decontaminate the work surface.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[2][7]
Caption: Experimental Workflow for Handling this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an emergency, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.[11] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.
-
Spill: Evacuate the area and prevent further leakage if it is safe to do so.[1] For a small spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[9] For a large spill, contact your institution's environmental health and safety department.
Caption: Emergency Response Flowchart.
Disposal Plan: Responsible Waste Management
-
Chemical Waste: this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.[1][12] Place in a suitable, closed, and properly labeled container for disposal.[1][9]
-
Empty Containers: To discard empty containers, they should be air-dried in a fume hood, rinsed with a suitable solvent, the label defaced, and then disposed of according to institutional guidelines.[13]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.
References
-
School Chemistry Laboratory Safety Guide - CDC. Available at: [Link]
-
NitroCompounds-Various.docx - UGA research. Available at: [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]
-
3-Nitro-1H-pyrazole - Safety Data Sheet - AFG Bioscience. Available at: [Link]
-
3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. (2021-04-06). Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. cdc.gov [cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. research.uga.edu [research.uga.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. afgsci.com [afgsci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
